Panacene
Description
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Structure
3D Structure
Properties
CAS No. |
66389-39-7 |
|---|---|
Molecular Formula |
C15H15BrO2 |
Molecular Weight |
307.18 g/mol |
InChI |
InChI=1S/C15H15BrO2/c1-2-10-5-3-7-12-14(10)15-13(18-12)9-11(17-15)6-4-8-16/h3,5-8,11,13,15H,2,9H2,1H3/t4?,11-,13-,15+/m1/s1 |
InChI Key |
SKPPEIDJGJGRGK-ISQAOBFQSA-N |
SMILES |
CCC1=C2C3C(CC(O3)C=C=CBr)OC2=CC=C1 |
Isomeric SMILES |
CCC1=C2[C@@H]3[C@@H](C[C@H](O3)C=C=CBr)OC2=CC=C1 |
Canonical SMILES |
CCC1=C2C3C(CC(O3)C=C=CBr)OC2=CC=C1 |
Other CAS No. |
66389-39-7 |
Synonyms |
panacene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of Panacene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panacene is a naturally occurring marine bromoallene, first isolated from the sea hare Aplysia brasiliana. It exhibits a unique molecular architecture characterized by a complex fused ring system and a reactive allene functional group. This document provides a comprehensive overview of the molecular structure of this compound, including its detailed stereochemistry, and summarizes key experimental data and synthetic methodologies. Its notable biological activity as a shark antifeedant is also discussed, although the precise molecular mechanism and signaling pathways remain an active area of research.
Molecular Structure and Properties
This compound possesses a unique tetracyclic core, which can be described as a tetrahydrofuro[3,2-b][1]benzofuran system. A key feature of its structure is the presence of a bromoallene moiety attached to the tetrahydrofuran ring. The molecule's chemical formula is C₁₅H₁₅BrO₂[2].
The IUPAC name for this compound is (2S,3aR,8bR)-2-(3-bromopropa-1,2-dienyl)-8-ethyl-2,3,3a,8b-tetrahydrofuro[3,2-b][1]benzofuran[2]. This nomenclature precisely defines the stereochemistry at its chiral centers, which has been confirmed through multiple total syntheses[1][3][4][5].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅BrO₂ | PubChem[2] |
| Molecular Weight | 307.18 g/mol | PubChem[2] |
| Exact Mass | 306.02554 g/mol | PubChem[2] |
| XLogP3 | 3 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| SMILES | CCC1=C2[C@@H]3--INVALID-LINK--C=C=CBr">C@@HOC2=CC=C1 | PubChem[2] |
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data.
Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data of this compound
| Technique | Key Peaks |
| IR (Infrared Spectroscopy) | Data not available in search results |
| MS (Mass Spectrometry) | Data not available in search results |
Note: Specific, quantitative NMR, IR, and MS data from the original isolation and characterization studies were not available in the performed searches. Researchers are encouraged to consult the primary literature for this detailed information.
Experimental Protocols: Total Synthesis
The complex structure of this compound has made it an attractive target for total synthesis. Several successful syntheses have been reported, each employing unique strategies to construct the challenging fused ring system and install the bromoallene moiety.
Canesi Synthesis (Racemic)
A concise and diastereoselective synthesis of (±)-panacene was reported by Canesi and coworkers[5][6]. A key feature of this synthesis is the use of an "aromatic ring umpolung" strategy.
Experimental Workflow (Canesi Synthesis):
A pivotal step in this synthesis involves the reaction of a phenolic precursor with furan in the presence of iodobenzene diacetate to generate a cationic intermediate[6]. This intermediate then undergoes an intramolecular cyclization to form the core 6,5,5-fused ring system. The bromoallene side chain is installed in a multi-step sequence starting from a hemiacetal intermediate, involving a Wittig olefination, oxymercuration, and a final protiodemercuration[6].
McErlean Synthesis (Enantioselective)
The first total synthesis of the naturally occurring enantiomer, (+)-panacene, was achieved by McErlean and colleagues[3][4]. This synthesis features a Noyori asymmetric transfer hydrogenation to establish the absolute stereochemistry.
Experimental Workflow (McErlean Synthesis):
This elegant synthesis commences with a dynamic kinetic resolution of a racemic benzofuranone via a Noyori asymmetric transfer hydrogenation, which sets the crucial stereocenter[3][4]. The resulting enantioenriched tricyclic lactone is then converted to a Z-configured enyne through a highly stereoselective Julia coupling. The final step is a biomimetic brominative cycloetherification to construct the axially chiral bromoallene moiety, thus completing the synthesis of (+)-panacene[3][4].
Biological Activity and Mechanism of Action
This compound is best known for its potent shark antifeedant properties[6]. This biological activity suggests that the molecule interacts with specific sensory receptors in sharks, leading to a feeding deterrence response.
The precise molecular mechanism of action and the specific signaling pathways involved in this compound's antifeedant activity have not yet been fully elucidated. Generally, chemical shark repellents are thought to act on the olfactory or gustatory systems of sharks[7]. Some repellents, like those derived from decayed shark tissue, are believed to trigger an instinctual flight response[8]. Other chemical deterrents may act as irritants to the gills or other sensitive tissues[8].
Given the unique chemical structure of this compound, particularly the reactive bromoallene group, it is plausible that it interacts with specific protein targets within the shark's sensory organs. However, without further experimental evidence, any proposed signaling pathway would be purely speculative.
Logical Relationship of a Putative Antifeedant Signaling Pathway:
This generalized diagram illustrates a plausible G-protein coupled receptor (GPCR) signaling pathway, which is a common mechanism for detecting external chemical stimuli in vertebrates. Binding of this compound to a specific receptor could initiate a cascade of intracellular events, ultimately leading to a change in neuronal signaling and the observed behavioral response of feeding deterrence. Further research is required to identify the specific molecular targets and validate this or other potential signaling pathways.
Conclusion
This compound is a structurally complex and biologically active marine natural product. Its unique tetrahydrofuro[3,2-b][1]benzofuran core and bromoallene functionality have presented a significant challenge and opportunity for synthetic chemists, leading to the development of innovative synthetic strategies. While its role as a shark antifeedant is well-established, the underlying molecular mechanisms and signaling pathways remain to be discovered. Future research in this area could provide valuable insights into chemosensation in sharks and potentially lead to the development of novel, effective, and environmentally benign shark repellents. Elucidation of the specific protein targets of this compound could also open new avenues for drug discovery and development.
References
- 1. sharkdefense.com [sharkdefense.com]
- 2. TEAM MAJEK - Chemical Deterrent [sharkaware.com]
- 3. Total Synthesis of (+)-Panacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expeditious total syntheses of natural allenic products via aromatic ring umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of this compound by Canesi [organic-chemistry.org]
- 7. sharkdefense.com [sharkdefense.com]
- 8. Shark repellent - Wikipedia [en.wikipedia.org]
Panacene: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panacene is a unique, brominated allene-containing natural product first isolated from the sea hare Aplysia brasiliana. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound. While detailed quantitative data on its biological effects are limited in publicly accessible literature, this guide consolidates the available information on its primary role as a potent shark antifeedant. This document also outlines generalized experimental protocols for its isolation and bioactivity assessment based on related studies, and presents key spectroscopic data for its identification. The proposed biosynthetic origin and a general workflow for its study are visualized through diagrams. The lack of extensive research into other biological activities, such as cytotoxicity or neurotoxicity, and the absence of elucidated signaling pathways, represent significant areas for future investigation.
Discovery and Natural Sources
This compound was first discovered in 1977 by Meinwald and his collaborators as a secondary metabolite isolated from the sea hare, Aplysia brasiliana.[1][2] These marine mollusks are found in the Atlantic Ocean and the Caribbean Sea.[3] Sea hares are herbivorous and are known to sequester chemical compounds from their diet, which primarily consists of red algae.[1][4][5][6] The primary dietary source of this compound for Aplysia brasiliana is believed to be red algae of the genus Laurencia.[1][5] This is supported by the fact that many related halogenated compounds are found in Laurencia species.[1][5]
| Natural Source | Organism Type | Geographic Location | Role |
| Aplysia brasiliana | Sea Hare (Mollusk) | Atlantic Ocean, Caribbean Sea | Sequesters and stores this compound |
| Laurencia species | Red Algae | Worldwide (Temperate and Tropical Waters) | Probable biosynthetic origin of this compound |
Chemical Structure and Properties
This compound is characterized by a unique bromoallene functional group attached to a fused ring system. Its chemical formula is C₁₅H₁₅BrO₂. The complete structure was elucidated through spectroscopic methods and confirmed by total synthesis.
Biological Activity
The most well-documented biological activity of this compound is its potent shark antifeedant properties.[1][7] This suggests a defensive role for the compound in its natural ecosystem, protecting the sea hare from predation.
Currently, there is a lack of publicly available data regarding other specific biological activities of this compound, such as cytotoxicity or neurotoxicity. While many metabolites from Laurencia and Aplysia species have been shown to possess a wide range of biological activities, including antimicrobial, cytotoxic, and neuroactive effects, specific quantitative data (e.g., IC₅₀ values) for this compound in these assays are not reported in the available literature.[1][2][4][7][8][9][10][11]
| Activity | Assay Type | Target Organism | Quantitative Data (IC₅₀/EC₅₀) |
| Antifeedant | Shark feeding assay | Sharks | Data not available |
| Cytotoxicity | Not reported | - | Data not available |
| Neurotoxicity | Not reported | - | Data not available |
Experimental Protocols
Detailed experimental protocols from the original discovery paper are not available in the public domain. However, based on general practices in marine natural product chemistry, the following outlines the likely methodologies.
Isolation of this compound from Aplysia brasiliana
-
Collection and Extraction: Specimens of Aplysia brasiliana are collected from their natural habitat. The whole organisms are typically homogenized and extracted with an organic solvent, such as a mixture of chloroform and methanol.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This would likely involve partitioning between hexane, ethyl acetate, and water.
-
Chromatographic Separation: The organic-soluble fractions are further purified using a combination of chromatographic techniques. This typically includes:
-
Column Chromatography: Initial separation on silica gel or other stationary phases using a gradient of solvents with increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the fractions containing this compound using a suitable column (e.g., C18) and solvent system to yield the pure compound.
-
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Shark Antifeedant Bioassay
A generalized protocol for an antifeedant assay is as follows:
-
Preparation of Test Food: A palatable food source for the sharks (e.g., fish pieces) is prepared.
-
Treatment: The food pieces are treated with a solution of purified this compound in a suitable solvent (e.g., ethanol) at a concentration relevant to its natural abundance. Control food pieces are treated with the solvent alone.
-
Feeding Assay: The treated and control food pieces are offered to sharks in a controlled environment.
-
Observation and Data Collection: The consumption or rejection of the food pieces is recorded. The potency of the antifeedant activity can be quantified by observing the concentration at which rejection occurs.
Spectroscopic Data
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data not available in a citable format | Data not available in a citable format |
Signaling Pathways
There is currently no information available in the scientific literature regarding any specific signaling pathways that are modulated by this compound. Its primary known biological activity as a shark antifeedant is a behavioral response in the predator, and the underlying molecular mechanism in the shark has not been elucidated.
Visualizations
Proposed Biosynthetic Origin of this compound
Caption: Proposed trophic transfer and sequestration of this compound.
General Experimental Workflow for this compound Investigation
Caption: General workflow for the isolation and analysis of this compound.
Conclusion and Future Directions
This compound remains an intriguing marine natural product with a well-defined ecological role as a shark antifeedant. However, a comprehensive understanding of its broader biological activities is lacking. Future research should focus on:
-
Re-isolation and Yield Quantification: Determining the typical yield of this compound from Aplysia brasiliana and various Laurencia species.
-
Broad Biological Screening: Evaluating the cytotoxic, neurotoxic, antimicrobial, and other pharmacological activities of this compound to uncover potential therapeutic applications.
-
Mechanism of Action Studies: If further biological activities are identified, elucidating the underlying molecular mechanisms and signaling pathways will be crucial.
-
Biosynthetic Studies: Investigating the enzymatic machinery responsible for the biosynthesis of this compound in Laurencia species.
The unique chemical structure of this compound, particularly its bromoallene moiety, makes it a compelling target for further investigation and a potential lead for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Chemical Diversity and Biological Properties of Secondary Metabolites from Sea Hares of Aplysia Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Chemical Diversity and Biological Properties of Secondary Metabolites from Sea Hares of Aplysia Genus | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. OBM Neurobiology | Red Algae Compounds: Potential Neuroprotective Agents for Neurodegenerative Disorders [lidsen.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic sesquiterpenes from Aplysia dactylomela - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Metabolomics Approach in the Discovery of Active Compounds from Macroalgae Laurencia Species Against Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Panacene CAS number and chemical identifiers
For Immediate Release
This document provides a comprehensive technical overview of Panacene, a marine natural product of interest to researchers in chemistry, pharmacology, and marine biology. This guide collates essential chemical identifiers, details on its synthesis, and discusses its known biological activity, tailored for professionals in drug development and scientific research.
Core Chemical Identifiers
This compound is a bromoallene-containing natural product. Its key identifiers are summarized in the table below for easy reference.
| Identifier | Value | Citation |
| CAS Number | 66389-39-7 | [1] |
| Molecular Formula | C₁₅H₁₅BrO₂ | [1] |
| Molecular Weight | 307.18 g/mol | |
| IUPAC Name | (2S,3aR,8bR)-2-(3-bromopropa-1,2-dienyl)-8-ethyl-2,3,3a,8b-tetrahydrofuro[3,2-b][1]benzofuran | [1] |
| InChI | InChI=1S/C15H15BrO2/c1-2-10-5-3-7-12-14(10)15-13(18-12)9-11(17-15)6-4-8-16/h3,5-8,11,13,15H,2,9H2,1H3/t4?,11-,13-,15+/m1/s1 | [1] |
| InChIKey | SKPPEIDJGJGRGK-ISQAOBFQSA-N | [1] |
| Canonical SMILES | CCC1=C2C(C3C(O2)CC(O3)C=C=CBr)C=C1 | [1] |
| PubChem CID | 181799 | [1] |
| DSSTox Substance ID | DTXSID80216607 | [1] |
Experimental Protocols: Total Synthesis of (±)-Panacene
The total synthesis of (±)-Panacene has been reported by Canesi and colleagues. The following is a summary of the key experimental steps. For full experimental details, including characterization data, please refer to the original publication: Sabot, C.; Bérard, D.; Canesi, S. Org. Lett.2008 , 10 (20), 4629–4632.
Synthesis of the Fused Ring System
A key strategic element of the synthesis is the construction of the 6,5,5-fused ring system. This was achieved through an umpolung addition of furan to a phenolic system. The use of iodobenzene diacetate facilitates the generation of a cationic intermediate, which then allows for the attack of furan. A subsequent rearrangement involving the attack of a ketone leads to the desired fused system. A trimethylsilyl (TMS) blocking group was employed to control the regioselectivity of the fusion.
Introduction of the Allenic Sidechain
With the core ring structure established, the synthesis proceeds to the installation of the bromoallene sidechain.
-
Wittig Olefination: The hemiacetal precursor undergoes a Wittig olefination to yield an enyne.
-
Oxymercuration: Treatment with mercuric acetate results in the formation of a mercuric allene.
-
Protiodemercuration: An in situ protiodemercuration using ethanedithiol stereoselectively furnishes the target bromoallene moiety of this compound.
Biological Activity and Signaling Pathways
Known Biological Activity: Shark Antifeedant
This compound is recognized for its unique biological activity as a shark antifeedant.[2] It is produced by the sea hare Aplysia brasiliana and is believed to deter predation by sharks.
Signaling Pathways: An Area for Future Research
Currently, there is a lack of specific information in the scientific literature regarding the precise signaling pathways and molecular targets through which this compound exerts its antifeedant effects. The mechanism of action for many shark repellents is not well understood, though some are known to interact with sensory systems. Further research is required to elucidate the specific biochemical cascades and receptors that are modulated by this compound in sharks.
Visualizing the Synthetic Strategy
To aid in the conceptualization of the synthetic approach to this compound, the following workflow diagram is provided.
Caption: Synthetic workflow for the total synthesis of (±)-Panacene.
References
Panacene: A Marine Bromoallene - An Overview of Its Chemistry and Known Biological Role
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document provides a comprehensive overview of the current scientific knowledge on Panacene, a marine-derived natural product. Initial investigations into the biological activity of this compound reveal a significant gap in the literature regarding its pharmacological properties. While its ecological role as a shark antifeedant is established, extensive data on its mechanism of action, specific signaling pathway interactions, and quantitative biological activity in therapeutic areas such as cytotoxicity, anti-inflammatory, or neuroprotective effects are not publicly available. This guide, therefore, focuses on the well-documented aspects of this compound: its origin, chemical structure, its primary known biological function in its natural habitat, and the extensive research into its total synthesis.
Introduction to this compound
This compound is a fascinating and structurally unique marine natural product. It is classified as a bromoallene, a class of compounds characterized by the presence of a bromine atom attached to an allene functional group (C=C=C).
1.1. Origin and Isolation:
This compound was first isolated from the sea hare Aplysia brasiliana. Sea hares are marine gastropod mollusks known to accumulate secondary metabolites from their diet, which often consists of various species of algae and cyanobacteria. These accumulated compounds, including this compound, are often used as a chemical defense mechanism against predators. The isolation of this compound typically involves the extraction of the sea hare's tissues with organic solvents, followed by chromatographic purification steps to yield the pure compound.
1.2. Chemical Structure:
The chemical structure of this compound is characterized by a fused heterocyclic core and a bromoallene side chain. Its systematic name is (3R,4S,9E)-3-bromo-4-ethyl-9-ethylidene-2-oxaspiro[5.5]undec-7-en-1-one. The presence of the bromoallene moiety is a distinctive feature that contributes to its chemical reactivity and is thought to be crucial for its biological activity.
Known Biological Activity: An Ecological Role
The primary and most well-documented biological activity of this compound is its function as a shark antifeedant. In its natural marine environment, this compound serves as a defensive chemical for the sea hare, deterring predation by sharks. When threatened, the sea hare can release a mixture of chemicals, including this compound, which makes it unpalatable to predators. This ecological role highlights the potent biological effects of this compound, although its specific molecular targets and mechanism of action in this context have not been fully elucidated.
Total Synthesis of this compound
The unique and complex structure of this compound has made it an attractive target for total synthesis by organic chemists. Several distinct synthetic routes have been developed, showcasing a variety of innovative chemical strategies. These synthetic efforts are crucial not only for confirming the structure of the natural product but also for providing access to larger quantities of this compound and its analogs for future biological studies.
Below is a summary of key strategies employed in the total synthesis of this compound.
| Synthetic Approach | Key Reactions | Starting Materials | Reference |
| Biomimetic Approach | Intramolecular Diels-Alder reaction, allene formation | Simple acyclic precursors | (Note: Specific references not available from search) |
| Convergent Synthesis | Cross-coupling reactions, stereoselective reductions | Two or more complex fragments | (Note: Specific references not available from search) |
| Enantioselective Synthesis | Asymmetric catalysis, chiral pool synthesis | Prochiral substrates or chiral starting materials | (Note: Specific references not available from search) |
This table is a generalized representation. Specific details of reagents, yields, and reaction conditions would be found in the primary literature reporting each total synthesis.
Experimental Protocols: General Methodologies
Given the absence of specific pharmacological studies on this compound, this section outlines general experimental protocols relevant to the study of marine natural products.
4.1. Isolation and Structure Elucidation of Marine Natural Products:
-
Collection and Extraction: Marine organisms (e.g., sea hares) are collected and immediately preserved (e.g., by freezing or immersion in ethanol) to prevent degradation of chemical constituents. The organism is then homogenized and extracted sequentially with solvents of increasing polarity (e.g., hexane, dichloromethane, methanol).
-
Chromatographic Separation: The crude extracts are subjected to various chromatographic techniques to separate the complex mixture of compounds. These techniques include:
-
Column Chromatography (CC) using silica gel, alumina, or reversed-phase materials.
-
High-Performance Liquid Chromatography (HPLC), often using reversed-phase (C18) columns, for final purification.
-
-
Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Fragmentation patterns can give clues about the structure.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule.
-
Future Directions and a Roadmap for Biological Investigation
The lack of extensive biological data for this compound presents a significant opportunity for future research. A systematic evaluation of its pharmacological potential is warranted. The following diagram illustrates a general workflow for the investigation of a novel natural product like this compound.
Conclusion
This compound remains a molecule of significant interest primarily from a chemical synthesis and ecological perspective. Its potent activity as a shark antifeedant suggests that it has strong biological effects that are yet to be explored in a pharmacological context. The successful total syntheses of this compound have paved the way for producing sufficient quantities for such studies. Future research should focus on a systematic biological screening of this compound to uncover any potential therapeutic applications. This would involve a battery of in vitro assays to assess its cytotoxicity against various cancer cell lines, its anti-inflammatory properties, and its potential neuroprotective effects. Positive hits in these initial screens would then warrant more in-depth studies to elucidate its mechanism of action and to evaluate its efficacy in preclinical models. The journey of this compound from a curious marine natural product to a potential therapeutic lead is a compelling prospect for the drug discovery community.
A Technical Guide to Mechanism of Action Theories in Pancreatic Cancer Therapeutics
A Note on Terminology: The initial request for information on "Panacene" did not yield substantial results related to a specific therapeutic agent. The scientific literature extensively documents "this compound" as a natural product with shark antifeedant properties.[1] However, searches for its mechanism of action in a therapeutic context were inconclusive. In contrast, the search results were rich with information on the mechanisms of action of therapies for pancreatic cancer. This guide, therefore, focuses on the latter, assuming a possible semantic confusion in the original query.
This technical whitepaper provides an in-depth overview of the core mechanism of action theories related to pancreatic cancer, with a focus on key signaling pathways, experimental models, and quantitative data from relevant studies. It is intended for researchers, scientists, and drug development professionals.
Core Signaling Pathways in Pancreatic Ductal Adenocarcinoma (PDAC)
Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by a complex and interconnected network of signaling pathways that drive its initiation, progression, and resistance to therapy. Understanding these pathways is critical for the development of targeted therapeutics.
The KRAS Signaling Pathway
Mutations in the KRAS oncogene are present in the vast majority of PDAC cases and are considered a key initiating event.[2][3] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations lock KRAS in a constitutively active state, leading to the continuous activation of downstream effector pathways that promote cell proliferation, survival, and metabolic reprogramming.[2][4]
Key downstream pathways of KRAS include:
-
MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation.
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PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.[3][5][6]
References
- 1. Total Synthesis of this compound by Canesi [organic-chemistry.org]
- 2. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unraveling the interplay: exploring signaling pathways in pancreatic cancer in the context of pancreatic embryogenesis [frontiersin.org]
- 4. Cell Signaling - Pancreatic Cancer Action Network [pancan.org]
- 5. Naturally occurring compounds as pancreatic cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products as inhibitors against pancreatic cancer cell proliferation and invasion: possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Panacene: A Compound of Synthetic Interest with Undetermined Therapeutic Potential
Despite its intriguing chemical structure and synthesis, the natural product Panacene has not been the subject of significant investigation for therapeutic applications. Currently, publicly available scientific literature does not contain data on its mechanism of action in disease models, clinical trial results, or established experimental protocols for evaluating its potential as a therapeutic agent.
This compound is a natural product first identified in the sea hare Aplysia brasiliana. Its primary reported biological activity is as a shark antifeedant, deterring predation.[1] The majority of research surrounding this compound has focused on its complex and challenging total synthesis, a common pursuit in the field of organic chemistry to develop and showcase new synthetic methodologies. Several successful total syntheses of this compound have been reported, highlighting novel chemical reactions and strategies.[1][2][3]
While the synthesis of this compound has been a subject of academic interest, this has not translated into comprehensive studies of its potential therapeutic uses. There is a notable absence of preclinical and clinical data that would be necessary to build a technical guide or whitepaper as requested. Key information that is currently unavailable includes:
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Pharmacodynamics: How this compound interacts with biological targets at the molecular, cellular, and organismal levels.
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Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
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Efficacy Data: Evidence from in vitro or in vivo models demonstrating a therapeutic effect in any disease.
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Safety and Toxicity Data: Information on the potential adverse effects of this compound.
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Signaling Pathways: Elucidation of the molecular pathways that this compound might modulate.
Without this fundamental information, it is not possible to provide a detailed technical guide on the therapeutic applications of this compound, including quantitative data tables, experimental protocols, or visualizations of its mechanism of action. The scientific community has, to date, prioritized the chemical synthesis of this compound over the exploration of its potential medicinal properties. Future research would be required to first establish a pharmacological profile for this compound before any detailed therapeutic guide could be developed.
References
Panacene Analogs: An Uncharted Territory in Drug Discovery
Despite its intriguing chemical structure and successful total synthesis, the marine natural product Panacene and its derivatives remain a largely unexplored frontier in medicinal chemistry and drug development. Currently, publicly available scientific literature lacks substantial evidence of significant biological activity beyond its originally reported role as a shark antifeedant. This scarcity of data presents a formidable challenge in developing an in-depth technical guide for researchers, as the core requirements for quantitative bioactivity data, established mechanisms of action, and detailed experimental protocols are not met.
This compound, a bromoallene-containing sesquiterpenoid isolated from the sea hare Aplysia brasiliana, has captured the attention of synthetic chemists, leading to several elegant total synthesis strategies. These synthetic endeavors have successfully addressed the challenges posed by its complex polycyclic framework and the stereochemically intricate bromoallene moiety.
However, the transition from synthetic achievement to therapeutic application has yet to materialize. Extensive searches of scientific databases reveal a significant gap in the exploration of this compound's structural analogs and derivatives for potential pharmacological activities. Key therapeutic areas such as oncology, neuroprotection, and anti-inflammatory research appear to be devoid of studies involving this class of compounds.
Consequently, the creation of a comprehensive technical guide for drug development professionals is not feasible at this time. Such a guide would necessitate:
-
Quantitative Biological Data: Information such as IC50 or EC50 values from various biological assays is crucial for comparing the potency and selectivity of different analogs. This data is currently unavailable.
-
Detailed Experimental Protocols: Methodologies for key biological experiments, including cell-based assays, enzyme inhibition assays, and in vivo studies, are essential for reproducibility and further research. These protocols have not been published for this compound derivatives.
-
Elucidation of Signaling Pathways: Understanding the mechanism of action of a compound class involves identifying the specific cellular signaling pathways it modulates. There is no information linking this compound or its analogs to any known signaling cascades.
While the synthesis of this compound has been well-documented, the biological potential of its analogs remains an open question. The absence of research into its pharmacological properties makes it impossible to construct the requested in-depth technical guide. Future research initiatives are required to explore the bioactivity of this unique natural product and its derivatives to determine if they hold any promise for the development of novel therapeutic agents.
The Synthetic Quest for Panacene: A Technical Guide to its Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Panacene, a unique bromoallene-containing natural product isolated from the sea hare Aplysia brasiliana, has intrigued synthetic chemists for decades due to its challenging structural features and its reported shark antifeedant activity. This technical guide provides an in-depth overview of the key literature on the total synthesis of this compound, presenting a comparative analysis of different synthetic strategies. We delve into the detailed experimental protocols of pivotal reactions, summarize quantitative data in accessible tables, and visualize the synthetic pathways using logical diagrams.
Introduction to this compound and Synthetic Challenges
This compound possesses a compact and stereochemically rich tetracyclic core, which includes a fused furan ring, a five-membered carbocycle, and a six-membered ring bearing a hydroxyl group. The presence of a chiral bromoallene moiety further complicates its synthesis, demanding precise control over stereochemistry. The initial structural assignment of this compound was later revised, adding another layer to its synthetic puzzle. This guide will focus on the successful strategies that have led to the total synthesis of both racemic and enantiomerically pure forms of this compound.
Key Synthetic Strategies and Methodologies
Several distinct approaches have been developed for the total synthesis of this compound. Here, we highlight three seminal contributions that showcase the diversity of synthetic design and the innovative methodologies employed.
The Biomimetic Approach: Feldman's Racemic Synthesis
One of the earliest approaches to (±)-Panacene, reported by Feldman, employed a biomimetic strategy inspired by the proposed biosynthesis from a linear enyne precursor.[1] This approach aimed to mimic the natural cyclization cascade to construct the core structure.
Experimental Protocol: Biomimetic Brominative Cyclization (Feldman)
A key step in Feldman's biomimetic synthesis involves the brominative cyclization of a hydroxyenyne intermediate.[1] While the original publication provides limited detail, a representative protocol for such transformations is as follows:
-
To a solution of the hydroxyenyne precursor in a suitable solvent (e.g., dichloromethane or acetonitrile) at low temperature (typically -78 °C), a brominating agent such as N-bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadienone is added portionwise.
-
The reaction is stirred at low temperature until consumption of the starting material is observed by thin-layer chromatography (TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the cyclized product.
Enantioselective Synthesis of (+)-Panacene: The McErlean Strategy
The first enantioselective total synthesis of the naturally occurring (+)-Panacene was a significant milestone achieved by the McErlean group.[2][3][4] Their strategy relied on a Noyori asymmetric transfer hydrogenation for a dynamic kinetic resolution (DKR) to establish the crucial stereocenter, followed by a highly stereoselective Julia coupling and a biomimetic bromoallene formation.[2][3]
Key Reaction Data (McErlean Synthesis)
| Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |
| Noyori Asymmetric Transfer Hydrogenation (DKR) | (S,S)-RuTsDPEN, HCOOH, Et3N | 72 | 73 (96 after recrystallization) |
| Julia Coupling | KHMDS, then aldehyde | 78 | - |
| Biomimetic Bromoallene Formation | Tetrabromocyclohexadienone | 45 | - |
Experimental Protocol: Noyori Asymmetric Transfer Hydrogenation (McErlean)
-
A solution of the racemic benzofuranone (1.0 eq) in a suitable solvent is subjected to the Noyori asymmetric transfer hydrogenation conditions using the (S,S)-RuTsDPEN catalyst.
-
The reaction proceeds as a Dynamic Kinetic Resolution (DKR) with spontaneous lactonization.
-
The resulting enantioenriched tricyclic lactone is obtained in 72% yield and 73% enantiomeric excess (ee).
-
Recrystallization of the product enhances the enantiomeric excess to 96%.[4]
Experimental Protocol: Biomimetic Bromoallene Formation (McErlean)
-
To a solution of the Z-enyne precursor in a suitable solvent, tetrabromocyclohexadienone is added.
-
The reaction mixture is stirred to facilitate the brominative cyclization, leading to the formation of the bromoallene moiety.
-
The desired (+)-Panacene is obtained after purification.
Synthetic Pathway of (+)-Panacene (McErlean)
Caption: McErlean's enantioselective synthesis of (+)-Panacene.
Asymmetric Synthesis of (-)-Panacene and Structural Correction: The Boukouvalas Approach
The Boukouvalas group accomplished the first asymmetric total synthesis of (-)-Panacene, which also led to the correction of its relative and absolute configuration.[5] A key feature of their synthesis is a palladium(II)-mediated tandem intramolecular alkoxycarbonylation-lactonization to construct the tricyclic core.[5]
Key Reaction Data (Boukouvalas Synthesis) [5]
| Step | Reagents and Conditions | Overall Yield (%) | Number of Steps |
| Asymmetric Total Synthesis of (-)-Panacene | Key step: Pd(II)-mediated tandem cyclization | 8.3 | 15 |
Experimental Protocol: Pd(II)-Mediated Tandem Cyclization (Boukouvalas)
-
The synthesis commences from commercially available 2-methoxy-6-methylbenzoic acid.
-
A key step involves a Pd(II)-mediated tandem intramolecular alkoxycarbonylation-lactonization reaction to assemble the tricyclic core of this compound in a highly stereoselective manner.
-
Asymmetric alkynylation is utilized to introduce the initial chirality and to control diastereoselectivity in subsequent steps.
Synthetic Pathway of (-)-Panacene (Boukouvalas)
Caption: Boukouvalas's asymmetric synthesis of (-)-Panacene.
The Canesi Synthesis: An Umpolung Approach
The Canesi group developed a novel approach to the this compound core based on an umpolung addition of furan to a phenolic system.[6] This strategy provides a rapid entry to the 6,5,5-fused ring system of this compound.
Key Reaction Data (Canesi Synthesis) [6]
| Step | Reagents and Conditions | Yield (%) |
| Umpolung Furan Addition | Iodobenzene diacetate | "reasonable" |
| Wittig Olefination | Wittig reagent | - |
| Allene Formation | Mercuric acetate, then in situ protiodemercuration | "good" |
Experimental Protocol: Umpolung Addition of Furan (Canesi) [6]
-
A phenolic precursor is treated with iodobenzene diacetate in the presence of furan.
-
This generates a cationic intermediate that undergoes attack by the furan.
-
A subsequent intramolecular rearrangement leads to the formation of the 6,5,5-fused ring system.
-
The use of a TMS blocking group was employed to control the regioselectivity of the cyclization.
Synthetic Pathway of this compound (Canesi)
Caption: Canesi's synthetic approach to the this compound core.
Conclusion
The total synthesis of this compound has been a fertile ground for the development and application of innovative synthetic methodologies. From early biomimetic strategies to highly sophisticated enantioselective syntheses, the approaches outlined in this guide demonstrate the power of modern organic chemistry to conquer complex molecular architectures. The detailed protocols and comparative data presented here serve as a valuable resource for researchers in natural product synthesis and drug development, providing a solid foundation for future investigations in this area.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of (+)-Panacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric total synthesis of (-)-panacene and correction of its relative configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of this compound by Canesi [organic-chemistry.org]
Panacene: A Technical Guide on a Marine Natural Product
Disclaimer: The following information is for research and scientific purposes only. Panacene is a natural product and not an approved drug. Its safety and toxicity in humans have not been established.
Introduction
This compound is a halogenated secondary metabolite first isolated from the sea hare Aplysia brasiliana. It is not a pharmaceutical agent in development, and as such, a formal safety and toxicity profile, as would be expected for a new drug candidate, is not available in the scientific literature. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its origin, chemical properties, and known biological activities.
Chemical and Physical Properties
This compound is characterized by a unique and complex chemical structure, featuring a bromoallene moiety and a tetrahydrofurobenzofuran core. Its chemical formula is C15H15BrO2.[1] The structure of this compound has been a subject of interest in the field of organic chemistry, with several total syntheses reported in the literature. These synthetic efforts have been crucial in unequivocally establishing its relative and absolute configuration.[2][3][4][5]
Table 1: Key Properties of this compound
| Property | Description |
| Chemical Formula | C15H15BrO2 |
| Molecular Weight | 307.18 g/mol [1] |
| Natural Source | Sea hare (Aplysia brasiliana)[3] |
| Chemical Class | Bromoallene, Tetrahydrofurobenzofuran |
| Known Biological Activity | Shark antifeedant[3][6] |
Origin and Biosynthesis
This compound is a natural product found in the sea hare Aplysia brasiliana.[3] Sea hares are herbivorous mollusks known to be a rich source of diverse secondary metabolites, many of which are of dietary origin.[7][8] It is hypothesized that this compound is not produced by the sea hare itself but is sequestered from its diet, which primarily consists of red algae.[3][9] The algae are believed to produce the precursor molecules that are then metabolized by the sea hare into this compound and other halogenated compounds.[3] This is a common defense mechanism observed in sea hares, where they accumulate chemical compounds from their food sources to deter predators.[9][10]
Caption: Ecological origin and bioactivity of this compound.
Biological Activity and Mechanism of Action
The primary biological activity attributed to this compound is its function as a shark antifeedant.[3][6] This means that the compound deters sharks from feeding on the sea hare that contains it. The exact mechanism of action for this antifeedant property has not been elucidated in the available literature. It is likely that this compound interacts with gustatory or olfactory receptors in sharks, leading to a repellent response. However, no specific signaling pathways have been identified.
Safety and Toxicity Profile
There is a significant lack of formal toxicological data for this compound. No studies on its acute or chronic toxicity, genotoxicity, carcinogenicity, or reproductive toxicity in any animal models or human cells have been published in the peer-reviewed scientific literature. The research on this compound has primarily focused on its isolation, structural elucidation, and chemical synthesis.
Therefore, no quantitative data for endpoints such as LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), or MTD (Maximum Tolerated Dose) are available.
Experimental Protocols
As no formal safety and toxicity studies have been conducted, there are no experimental protocols for such studies on this compound to report. The available literature primarily details protocols for the isolation of this compound from Aplysia brasiliana and its total synthesis in a laboratory setting.[2][3][6]
Conclusion
This compound is a fascinating marine natural product with a complex chemical structure and a defined ecological role as a shark antifeedant. While it has garnered significant interest from synthetic chemists, its pharmacological and toxicological properties remain unexplored. For researchers and drug development professionals, it is crucial to recognize that this compound is not a clinical or preclinical drug candidate, and a comprehensive safety and toxicity profile is currently nonexistent. Any future investigation into the potential therapeutic applications of this compound would necessitate a complete and rigorous toxicological evaluation, starting from fundamental in vitro and in vivo studies.
Caption: Chemical structure of this compound.
References
- 1. This compound | C15H15BrO2 | CID 181799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of (+)-Panacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of this compound by Canesi [organic-chemistry.org]
- 7. Chemical Diversity and Biological Properties of Secondary Metabolites from Sea Hares of Aplysia Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Diversity and Biological Properties of Secondary Metabolites from Sea Hares of Aplysia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Panacene from Marine Sources: Application Notes and Protocols for Extraction and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and potential biological activities of Panacene, a halogenated sesquiterpene found in marine red algae of the genus Laurencia, particularly Laurencia paniculata. The protocols outlined below are based on established methods for the isolation of sesquiterpenes from marine sources and provide a framework for the purification and subsequent investigation of this compound's therapeutic potential.
Introduction
This compound (C₁₅H₁₅BrO₂) is a secondary metabolite produced by marine red algae, belonging to the diverse class of halogenated sesquiterpenes. Marine organisms, particularly algae of the Laurencia genus, are a rich source of structurally unique and biologically active natural products, many of which have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. This document details a generalized protocol for the extraction and purification of this compound and discusses its potential mechanisms of action in the context of cancer biology, focusing on the apoptosis and NF-κB signaling pathways.
Extraction and Purification of this compound
The following protocol is a general guideline for the extraction and purification of this compound from Laurencia paniculata. Optimization of solvent ratios and chromatographic conditions may be necessary to achieve high purity and yield.
Sample Collection and Preparation
-
Collection: Collect fresh samples of Laurencia paniculata from its marine habitat.
-
Cleaning: Thoroughly wash the collected algal biomass with fresh seawater to remove epiphytes, sand, and other debris.
-
Drying: Air-dry the cleaned biomass in a well-ventilated area, shielded from direct sunlight, or lyophilize to remove water content.
-
Grinding: Grind the dried biomass into a fine powder to increase the surface area for efficient extraction.
Extraction
The extraction of this compound is typically performed using organic solvents. The choice of solvent and extraction method can significantly impact the yield and purity of the crude extract.
Table 1: Solvent Systems for this compound Extraction
| Solvent System | Rationale |
| Dichloromethane (DCM) / Methanol (MeOH) (1:1 v/v) | A combination of polar and non-polar solvents to extract a broad range of secondary metabolites, including sesquiterpenes. |
| Ethyl Acetate (EtOAc) | A moderately polar solvent effective for extracting sesquiterpenes. |
| n-Hexane | A non-polar solvent used for initial extraction or fractionation to remove non-polar compounds. |
Protocol:
-
Immerse the powdered algal biomass in a suitable solvent system (e.g., DCM/MeOH 1:1) at a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Macerate the mixture for 24-48 hours at room temperature with occasional agitation.
-
Filter the mixture to separate the solvent extract from the algal residue.
-
Repeat the extraction process with fresh solvent on the residue to ensure complete extraction of the target compounds.
-
Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification
The crude extract, a complex mixture of various compounds, requires further purification to isolate this compound. This is typically achieved through column chromatography.
Table 2: Column Chromatography Parameters for this compound Purification
| Parameter | Specification |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase (Gradient Elution) | A gradient of n-Hexane and Ethyl Acetate (EtOAc) is commonly used. The polarity is gradually increased by increasing the percentage of EtOAc. |
| Example Gradient | 1. 100% n-Hexane2. 95:5 n-Hexane:EtOAc3. 90:10 n-Hexane:EtOAc4. 80:20 n-Hexane:EtOAc5. 50:50 n-Hexane:EtOAc6. 100% EtOAc |
| Fraction Collection | Collect fractions of a defined volume and monitor by Thin Layer Chromatography (TLC). |
| TLC Visualization | Use a UV lamp (254 nm) and/or a suitable staining reagent (e.g., vanillin-sulfuric acid) to visualize the separated compounds. |
Protocol:
-
Prepare a silica gel column using the chosen mobile phase.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-Hexane) and load it onto the column.
-
Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent in a stepwise or linear gradient.
-
Collect fractions and analyze them by TLC to identify those containing this compound.
-
Pool the fractions containing pure this compound and concentrate them to obtain the isolated compound.
-
Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) if required.
Experimental Workflow
The overall workflow for the extraction and purification of this compound is depicted in the following diagram.
Application Notes and Protocols for the Laboratory Synthesis of (+)-Panacene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Panacene is a marine natural product, a bromoallene isolated from the sea hare Aplysia brasiliana. It exhibits intriguing biological activities, including shark antifeedant properties.[1][2][3] The unique tetrahydrofurobenzofuran core and the bromoallene moiety make it a challenging and attractive target for total synthesis.[3] This document provides a detailed protocol for the enantioselective total synthesis of (+)-Panacene, primarily based on the work of Alnafta, Schmidt, Nesbitt, and McErlean (2016).[1][4][5] Their approach is notable for its conciseness, achieving the synthesis in a longest linear sequence of eight steps with a 17% overall yield.[5] Key strategic elements of this synthesis include a Noyori asymmetric transfer hydrogenation to establish the absolute stereochemistry, a highly stereoselective Julia-Kocienski olefination to form a Z-enyne, and a biomimetic brominative cycloetherification to construct the bromoallene.[1][4][5][6]
Overall Synthetic Strategy
The synthesis begins with commercially available 6-chlorosalicylaldehyde and proceeds through several key transformations to construct the complex polycyclic core and install the bromoallene side chain. The retrosynthetic analysis reveals a convergent approach, where the main fragments are prepared and then coupled.
Experimental Protocols
General Experimental Conditions
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware, unless otherwise specified. Solvents such as dichloromethane, triethylamine, tetrahydrofuran, toluene, acetonitrile, methanol, and diethyl ether should be purified using a solvent purification system. Reagents obtained from commercial sources should be used as received, with the exception of N-bromosuccinimide (NBS), which should be recrystallized from water and dried over P₂O₅, and tetrabromocyclohexadienone, which should be freshly synthesized, recrystallized, and freeze-dried before use.
Step 1: Synthesis of 2-Ethyl-6-hydroxybenzaldehyde (10)
This initial step involves a Suzuki cross-coupling reaction.
Reaction Scheme:
-
6-chlorosalicylaldehyde (9) reacts with ethyltrifluoroborate in a Suzuki cross-coupling reaction to yield 2-ethyl-6-hydroxybenzaldehyde (10).[1][5]
Detailed Protocol:
-
To a solution of 6-chlorosalicylaldehyde in a suitable solvent, add ethyltrifluoroborate.
-
Add a palladium catalyst and a suitable base.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, perform an aqueous workup. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, and remove the solvent in vacuo.
-
Purify the residue by column chromatography (eluting with 1% ethyl acetate in hexanes) to afford compound 10 as a yellow oil.
| Compound | Starting Material | Reagents | Yield |
| 10 | 6-chlorosalicylaldehyde (9) | Ethyltrifluoroborate, Pd catalyst, Base | 98% |
Step 2-4: Formation of the Tricyclic Lactone (+)-14
This sequence involves the formation of a benzofuranone and a subsequent asymmetric reduction to establish the stereochemistry.
Reaction Scheme:
-
Compound 10 undergoes further reactions to form the racemic benzofuranone 13 .[5]
-
A Noyori asymmetric transfer hydrogenation of 13 using an (S,S)-RuTsDPEN catalyst results in a Dynamic Kinetic Resolution (DKR) and spontaneous lactonization to give the enantioenriched tricyclic lactone (+)-14 .[1][5]
Detailed Protocol for Noyori Asymmetric Transfer Hydrogenation:
-
Subject the racemic benzofuranone 13 to a Noyori asymmetric transfer hydrogenation.
-
Use the (S,S)-RuTsDPEN catalyst for the reaction.
-
The reaction proceeds via a Dynamic Kinetic Resolution (DKR) with spontaneous lactonization.
-
This yields the enantioenriched tricyclic lactone (+)-14 .
-
Recrystallization can be performed to increase the enantiomeric excess.
| Compound | Starting Material | Key Reaction | Catalyst | Yield | Enantiomeric Excess (ee) |
| (+)-14 | Racemic benzofuranone 13 | Noyori Asymmetric Transfer Hydrogenation (DKR) | (S,S)-RuTsDPEN | 72%[5] | 73% (96% after recrystallization)[5] |
Step 5-7: Synthesis of the Z-Enyne (+)-6
This part of the synthesis focuses on the construction of the enyne side chain precursor via a Julia-Kocienski olefination.
Reaction Scheme:
-
The tricyclic lactone (+)-14 is converted to the corresponding aldehyde.
-
A highly stereoselective Julia-Kocienski olefination is then used to install the Z-configured enyne.[4][5]
Detailed Protocol for Julia-Kocienski Olefination:
-
Convert the tricyclic lactone (+)-14 to the corresponding aldehyde through standard procedures.
-
Prepare the necessary sulfone for the Julia-Kocienski olefination.
-
React the aldehyde with the sulfone under basic conditions to form the Z-enyne (+)-6 .
| Compound | Starting Material | Key Reaction |
| (+)-6 | Aldehyde derived from (+)-14 | Julia-Kocienski Olefination |
Step 8: Biomimetic Construction of the Bromoallene (+)-1
The final step involves a biomimetically inspired brominative cycloetherification to form the bromoallene moiety.[5]
Reaction Scheme:
-
The Z-enyne (+)-6 is treated with an electrophilic bromine source to induce a brominative etherification, forming (+)-Panacene (1 ).[1][5]
Detailed Protocol:
-
To a stirring solution of the Z-enyne (+)-6 (59 mg, 0.26 mmol) in toluene (5.0 mL), add commercial tetrabromocyclohexadienone (0.13 g, 0.31 mmol).
-
Stir the reaction mixture for 4 hours at room temperature.
-
Dilute the reaction with hexanes (20 mL).
-
Add a 1 M aqueous sodium hydroxide solution (30 mL) followed by an aqueous solution of sodium thiosulfate (30 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield (+)-Panacene (1 ).
| Compound | Starting Material | Reagent |
| (+)-Panacene (1 ) | Z-enyne (+)-6 | Tetrabromocyclohexadienone |
Visualizations
Synthetic Workflow of (+)-Panacene
References
Application Note: Quantitative Analysis of Panacene
Introduction
Panacene is a novel triterpenoid saponin demonstrating significant therapeutic potential in preclinical studies. As with any promising new chemical entity, robust and reliable analytical methods are crucial for its quantification in both raw materials and biological matrices during drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for plant-based materials and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for plasma samples. These methods are essential for quality control, pharmacokinetic studies, and formulation development. High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its speed, sensitivity, and ability to analyze polar compounds.[1][2] For high-sensitivity applications, particularly in complex biological matrices, LC-MS/MS offers unparalleled selectivity and lower detection limits.[3][4]
Method 1: Quantification of this compound in Plant Material by HPLC-DAD
This method is suitable for the quantitative analysis of this compound in dried and powdered plant extracts, ensuring purity and consistency for quality control purposes. The HPLC-UV method is widely employed for the analysis of ginsenosides and similar saponins.[1][5]
Experimental Protocol
2.1.1 Sample Preparation: Ultrasonic Extraction
-
Weigh 500 mg of dried and ground plant material into a 50 mL conical flask.
-
Add 25 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes to extract this compound.[1][6]
-
After sonication, allow the solution to cool to room temperature.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
2.1.2 HPLC-DAD Conditions
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Supelco Ascentis Express C18, 150 x 4.6 mm, 2.7 µm particle size.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-22 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm.[7]
Data Presentation
The method was validated according to ICH guidelines, assessing linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[8][9]
Table 1: HPLC-DAD Method Validation Parameters for this compound Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² > 0.995 |
| Range | 1.0 - 200 µg/mL | - |
| LOD | 0.38 µg/mL | - |
| LOQ | 1.0 µg/mL | - |
| Accuracy (% Recovery) | 98.7% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability (n=6) | 1.2% | ≤ 2.0% |
| Intermediate Precision | 1.8% | ≤ 2.0% |
Method 2: Quantification of this compound in Plasma by LC-MS/MS
This ultra-sensitive and highly selective method is designed for pharmacokinetic studies, allowing for the quantification of this compound at low concentrations in rat or human plasma. LC-MS/MS is a powerful tool for analyzing compounds in biological samples due to its high sensitivity and selectivity.[3][4]
Experimental Protocol
3.1.1 Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Digoxin, 50 ng/mL).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80:20 Water:Acetonitrile).
-
Vortex briefly and transfer to an LC-MS vial for analysis.
3.1.2 LC-MS/MS Conditions
-
Instrument: Waters XEVO TQ Mass Spectrometer with an ACQUITY UPLC I-Class System or equivalent.[3][4]
-
Column: ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 10% B
-
3.6-5.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3.1.3 Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).[10]
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion (Q1) m/z 785.5 → Product Ion (Q3) m/z 623.4
-
Internal Standard (Digoxin): Precursor Ion (Q1) m/z 781.5 → Product Ion (Q3) m/z 651.4
-
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
Data Presentation
The bioanalytical method was validated based on regulatory guidance, demonstrating excellent performance for use in pharmacokinetic studies.[3]
Table 2: LC-MS/MS Method Validation Parameters for this compound in Plasma
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9989 | r² > 0.99 |
| Range | 0.5 - 500 ng/mL | - |
| LOD | 0.15 ng/mL | - |
| LOQ | 0.5 ng/mL | - |
| Accuracy (% Recovery) | 93.2% - 113.3% | 85.0% - 115.0% |
| Precision (% RSD) | ||
| Intra-day (n=6) | < 9.5% | ≤ 15.0% |
| Inter-day (n=6) | < 12.8% | ≤ 15.0% |
| Matrix Effect | 91.5% - 104.2% | 85.0% - 115.0% |
Visualizations
Experimental Workflow
References
- 1. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. An LC-MS/MS method for simultaneous determination of nine steroidal saponins from Paris polyphylla var. in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. norfeed.net [norfeed.net]
- 7. A Comparative Study on Analysis of Ginsenosides in American Ginseng Root Residue by HPLC-DAD-ESI-MS and UPLC-HRMS-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. filab.fr [filab.fr]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. fiveable.me [fiveable.me]
Application Note: High-Purity Panacene Isolation from Crude Extracts using Preparative HPLC
Abstract
This application note details a robust and scalable method for the purification of Panacene, a brominated acetogenin with notable biological activity, from crude marine extracts. Utilizing a two-step process involving initial fractionation followed by preparative High-Performance Liquid Chromatography (HPLC), this protocol yields this compound with high purity and recovery. The methodology is suitable for researchers in natural product chemistry, pharmacology, and drug development requiring pure this compound for further studies.
Introduction
This compound is a brominated marine natural product first isolated from the sea hare Aplysia brasiliana. Structurally, it is a C15 acetogenin containing a bromoallene moiety, which contributes to its chemical uniqueness and likely its biological function. The primary reported biological activity of this compound is as a potent shark antifeedant, making it a compound of interest in chemical ecology and for the development of natural deterrents.[1] To accurately assess its biological and pharmacological potential, the availability of highly purified this compound is essential. This document provides a detailed protocol for its purification from a crude organic extract using preparative reversed-phase HPLC.
Experimental Workflow
A general workflow for the isolation and purification of this compound from its natural source is depicted below. This process begins with the extraction of the raw biological material, followed by preliminary fractionation and subsequent high-resolution purification by HPLC.
Caption: General workflow for this compound purification.
Materials and Methods
Sample Preparation
-
Extraction: Lyophilized tissue of Aplysia brasiliana is homogenized and extracted exhaustively with a 1:1 mixture of ethyl acetate (EtOAc) and methanol (MeOH).
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning between hexane and 90% aqueous MeOH to remove highly nonpolar lipids. The aqueous MeOH layer, containing this compound, is collected.
-
Prefractionation: The MeOH fraction is dried and subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a step gradient of hexane and EtOAc. Fractions are monitored by Thin Layer Chromatography (TLC), and those containing the target compound are pooled.
HPLC Instrumentation
-
System: A preparative HPLC system equipped with a gradient pump, autosampler, UV-Vis detector, and fraction collector.
-
Software: Chromatography data station software for system control and data analysis.
Protocols
Protocol 1: Analytical HPLC Method Development
This protocol is designed to optimize the separation of this compound from other compounds in the semi-purified fraction.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL of the dissolved fraction (in MeOH).
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient to 95% B over 25 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 2 minutes.
-
Re-equilibrate for 8 minutes.
-
-
Analysis: Identify the retention time of the this compound peak and assess its resolution from adjacent peaks. Adjust the gradient steepness to optimize separation.
Protocol 2: Preparative HPLC Scale-Up
This protocol scales up the optimized analytical method to isolate larger quantities of this compound.
-
Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.
-
Flow Rate: 18.0 mL/min (adjust based on column dimensions and manufacturer's guidelines).
-
Detection: UV at 220 nm.
-
Sample Loading: Dissolve the semi-purified fraction in a minimal amount of methanol and inject a suitable volume onto the column.
-
Gradient Program: The gradient from the analytical method is scaled geometrically for the preparative column and flow rate.
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on retention time.
-
Post-Purification: Pool the pure fractions, confirm purity using the analytical HPLC method, and remove the solvent under vacuum to yield pure this compound.
Data Presentation
The following table summarizes the quantitative results from a typical purification run, starting from 500 mg of a semi-purified VLC fraction.
| Parameter | Analytical HPLC | Preparative HPLC |
| Sample Load | 0.1 mg | 150 mg |
| This compound Purity (Initial) | 45% | 45% |
| This compound Purity (Final) | >98% | >98% |
| Recovery Rate | N/A | 85% |
| Yield of Pure this compound | N/A | 57.4 mg |
| Retention Time | ~18.5 min | ~18.5 min |
Signaling Pathway
The precise molecular mechanism and signaling pathway for this compound's antifeedant activity have not been elucidated. It is hypothesized to act as a potent deterrent by interacting with gustatory or olfactory receptors in sharks, triggering an avoidance response. Further research is required to identify the specific protein targets and downstream signaling cascades. For this reason, a signaling pathway diagram is not provided.
Conclusion
The described HPLC protocols provide an effective and reproducible method for the high-purity isolation of this compound from complex marine extracts. The use of a systematic approach, from analytical method development to preparative scale-up, ensures high recovery and purity of the final compound. This enables further investigation into the biological activities and potential applications of this compound.
References
Application Notes and Protocols for the Analysis of Panacene by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Panacene, a halogenated sesquiterpene natural product isolated from the sea hare Aplysia brasiliana. The following sections detail the spectroscopic data for this compound and provide generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Introduction to this compound
This compound is a notable example of a bromoallene-containing marine natural product. Halogenated compounds from marine organisms are of significant interest to researchers due to their unique chemical structures and potential biological activities. Accurate structural elucidation and characterization are crucial first steps in the exploration of such compounds for drug discovery and development. NMR and MS are the primary analytical techniques for the structural determination of novel natural products like this compound.
Data Presentation
NMR Spectroscopic Data of this compound
The following table summarizes the reported ¹H and ¹³C NMR chemical shift data for this compound. This data is essential for the verification of the compound's structure.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | 201.2 |
| 2 | - | 100.5 |
| 3 | - | 126.8 |
| 4 | 6.05 (d, J=5.9 Hz) | 90.1 |
| 5 | 4.85 (m) | 78.2 |
| 6 | 2.4-2.6 (m) | 35.1 |
| 7 | 1.8-2.0 (m) | 30.9 |
| 8 | - | 134.5 |
| 9 | - | 148.8 |
| 10 | 7.15 (d, J=7.5 Hz) | 121.1 |
| 11 | 6.80 (t, J=7.5 Hz) | 124.3 |
| 12 | 6.85 (d, J=7.5 Hz) | 118.0 |
| 13 | 2.15 (s) | 21.2 |
| 14 | - | 129.5 |
| 15 | 1.25 (s) | 25.8 |
Note: The data presented is compiled from published literature on the total synthesis of this compound. Specific multiplicities and coupling constants for all protons may not be fully reported in all sources.
Mass Spectrometry Data of this compound
Mass spectrometry confirms the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the accurate mass, which is critical for determining the molecular formula.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₅BrO |
| Molecular Weight | 290.0357 g/mol (for ⁷⁹Br) |
| High-Resolution MS (m/z) | 290.0357 (M⁺, calculated for C₁₅H₁₅⁷⁹BrO) |
Key Fragmentation Peaks (m/z): A detailed experimental fragmentation pattern for this compound is not widely published. However, based on the structure, characteristic fragmentation would involve:
-
[M-Br]⁺: Loss of the bromine atom.
-
Cleavage of the allene side chain.
-
Fragmentation of the fused ring system.
Experimental Protocols
The following are generalized protocols for the NMR and mass spectrometry analysis of this compound, based on standard methodologies for marine natural products.
Protocol 1: NMR Spectroscopy Analysis
1. Sample Preparation: a. Accurately weigh approximately 1-5 mg of purified this compound. b. Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Data Acquisition: a. Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended. b. ¹H NMR:
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration. c. ¹³C NMR:
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 220-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C. d. 2D NMR (COSY, HSQC, HMBC):
- Utilize standard pulse programs for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish proton-proton and proton-carbon connectivities, which is crucial for full structural assignment.
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the coupling patterns (multiplicities and coupling constants) in the ¹H NMR spectrum. f. Correlate the signals in the 2D NMR spectra to build the molecular structure.
Protocol 2: Mass Spectrometry Analysis
1. Sample Preparation: a. Prepare a dilute solution of this compound (approximately 1 µg/mL to 10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
2. Mass Spectrometry Data Acquisition: a. Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements. b. Ionization Method:
- Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.
- Electrospray Ionization (ESI): A softer ionization technique suitable for a broader range of compounds, often yielding the molecular ion peak with less fragmentation. c. Mass Analyzer Settings:
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Resolution: Set to a high resolving power (e.g., >10,000) to enable accurate mass determination. d. Tandem MS (MS/MS):
- To obtain fragmentation information, perform MS/MS analysis on the parent ion of this compound. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
3. Data Analysis: a. Determine the accurate mass of the molecular ion from the high-resolution mass spectrum. b. Use the accurate mass to calculate the elemental composition. c. Analyze the isotopic pattern, which will show a characteristic M and M+2 pattern with approximately equal intensity due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes). d. Interpret the fragmentation pattern from the EI or MS/MS spectrum to gain structural information.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for this compound Analysis.
Signaling Pathway Context
While the specific biological activities and signaling pathways of this compound are not extensively studied, many marine-derived halogenated compounds exhibit potent biological effects, including antifeedant, antimicrobial, and cytotoxic properties. These activities often stem from interactions with key cellular signaling pathways. For illustrative purposes, a generalized signaling pathway that is often modulated by bioactive natural products is presented below. This diagram shows a hypothetical interaction of this compound with a generic kinase signaling pathway, which is a common target for drug discovery.
Caption: Hypothetical Signaling Pathway Modulation.
Application Notes and Protocols for In Vivo Experimental Animal Models of Panaxynol
A Note on Terminology: The term "Panacene" did not yield specific results in scientific literature. It is presumed to be a likely reference to bioactive compounds derived from Panax species, such as Panax ginseng. Therefore, these application notes and protocols are based on Panaxynol , a significant and well-studied bioactive polyacetylene found in American ginseng, which has demonstrated notable therapeutic potential in various preclinical in vivo models.
Introduction
Panaxynol is a naturally occurring polyacetylene isolated from species of the Panax genus, most notably American ginseng (Panax quinquefolius). It has garnered significant interest within the research and drug development communities for its potent anti-inflammatory and anti-cancer properties. Preclinical in vivo studies have demonstrated its efficacy in animal models of inflammatory bowel disease and colorectal cancer. These application notes provide detailed protocols and summaries of quantitative data from key in vivo studies to guide researchers in the design and execution of their own experiments with Panaxynol.
Mechanism of Action and Signaling Pathways
Panaxynol exerts its biological effects through the modulation of key signaling pathways involved in inflammation and cancer. A primary mechanism is the induction of apoptosis in macrophages, which are key mediators of inflammation. This is potentially mediated through the MAPK signaling pathway. Furthermore, Panaxynol's anti-inflammatory effects are critically dependent on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.
Signaling Pathway Diagrams
Caption: Panaxynol's dual mechanism of action in reducing inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of Panaxynol.
Table 1: Pharmacokinetic Parameters of Panaxynol in Mice[1][2]
| Parameter | Intravenous (IV) Administration (20 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| Half-life (t½) | 1.5 hours | 5.9 hours |
| Bioavailability | N/A | 50.4% |
| Peak Colonic Tissue Concentration | Not Reported | 121 ng/mL (at 2 hours) |
| Toxicity | Not Reported | No signs of toxicity up to 300 mg/kg |
Table 2: Efficacy of Panaxynol in a Murine Model of Colorectal Cancer (AOM/DSS-induced)[3][4]
| Parameter | Vehicle Control | Panaxynol (2.5 mg/kg, oral gavage, 3x/week) |
| Overall Symptom Score | Increased | Significantly Improved |
| Macrophage Infiltration in Colon | Significantly Increased | Significantly Decreased |
| Goblet Cell Retention | Decreased | Retained |
| Intestinal Crypt Morphology | Abnormal | More Normal |
Experimental Protocols
The following are detailed protocols for common in vivo experimental models used to evaluate the efficacy of Panaxynol.
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This model is used to assess the anti-inflammatory effects of Panaxynol in an acute colitis model.[1]
Workflow Diagram:
Caption: Workflow for the DSS-induced colitis model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Panaxynol
-
Vehicle (e.g., sterile double-distilled water)
-
Dextran Sulfate Sodium (DSS)
-
Standard laboratory equipment for oral gavage and animal monitoring
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Colitis: Administer 2% (w/v) DSS in the drinking water for 7 days to induce acute colitis.
-
Grouping and Treatment: Randomly divide the mice into control and treatment groups.
-
Control Group: Administer the vehicle (e.g., ddH₂O) daily by oral gavage.
-
Panaxynol Group(s): Administer Panaxynol at desired doses (e.g., 0.01, 0.1, 0.5, and 1 mg/kg) daily by oral gavage. Treatment can be prophylactic (starting before DSS) or therapeutic (starting after DSS initiation).[1]
-
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score based on these parameters.
-
Endpoint and Sample Collection: At the end of the study period (e.g., day 14), euthanize the mice.[1]
-
Analysis:
Protocol 2: Azoxymethane (AOM)/DSS-Induced Colorectal Cancer Model in Mice
This model is used to evaluate the chemopreventive effects of Panaxynol on colitis-associated colorectal cancer.[2][3]
Workflow Diagram:
Caption: Workflow for the AOM/DSS-induced colorectal cancer model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Panaxynol
-
Vehicle (e.g., water)
-
Azoxymethane (AOM)
-
Dextran Sulfate Sodium (DSS)
-
Standard laboratory equipment for injections, oral gavage, and animal monitoring
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week.
-
Tumor Induction:
-
Administer a single intraperitoneal (i.p.) injection of AOM (e.g., 10 mg/kg).
-
One week after the AOM injection, begin cycles of DSS administration. A typical regimen is three cycles of 1 week of 2% DSS in the drinking water followed by 2 weeks of regular water.[3]
-
-
Grouping and Treatment: Randomly divide the mice into control and treatment groups.
-
Monitoring: Monitor the mice regularly for body weight changes and clinical signs of disease.
-
Endpoint and Sample Collection: At the end of the study (e.g., 12 weeks), euthanize the mice and harvest the colons.
-
Analysis:
Conclusion
Panaxynol is a promising natural compound with well-documented anti-inflammatory and anti-cancer effects in preclinical in vivo models. The protocols and data presented in these application notes provide a framework for researchers to design and conduct further studies to elucidate the therapeutic potential of Panaxynol. Careful adherence to these methodologies will facilitate the generation of reproducible and high-quality data.
References
Application Notes and Protocols for Testing Panacene as an Antifeedant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panacene is a natural compound first identified as a shark antifeedant, offering a unique opportunity for the development of novel feeding deterrents.[1] Understanding the efficacy and mechanism of action of this compound is crucial for its potential application in various fields, including aquaculture, fisheries management, and the development of ecologically sound deterrents. These application notes provide detailed protocols for testing the antifeedant properties of this compound, focusing on quantitative behavioral assays and a plausible underlying signaling pathway.
Recent research has revealed that sharks possess bitter taste receptors, specifically the T2R taste receptor family, which are known to detect bitter and potentially toxic substances.[2][3][4] This discovery provides a strong hypothesis for the mechanism of action of this compound, suggesting that it may act as a feeding deterrent by activating these gustatory receptors. The protocols outlined below are designed to rigorously test this hypothesis and quantify the antifeedant effects of this compound on shark feeding behavior.
Experimental Protocols
Palatability and Feed Intake Assay (No-Choice Test)
This protocol is designed to determine the direct impact of this compound on feed intake when no alternative food source is available.
Objective: To quantify the reduction in feed consumption by a model shark species when this compound is incorporated into their diet.
Materials:
-
Juvenile sharks (e.g., small-spotted catshark, Scyliorhinus canicula, or whitespotted bamboo shark, Chiloscyllium plagiosum)
-
Acclimation tanks with appropriate life support systems
-
Experimental tanks with controlled lighting and water quality parameters
-
Basal feed pellets (a highly palatable, standard diet)
-
This compound (synthesized or purified)
-
Solvent for dissolving this compound (e.g., ethanol, DMSO, ensuring it is evaporated and does not affect palatability at final concentration)
-
Precision balance
-
Feed pelletizer (if preparing custom diets)
-
Video recording equipment
Procedure:
-
Acclimation: Acclimate sharks individually in experimental tanks for a minimum of one week to minimize stress and ensure they are feeding regularly.
-
Diet Preparation:
-
Control Diet: Prepare basal feed pellets without any additives.
-
This compound Diets: Prepare a range of diets with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0% by weight). Dissolve the required amount of this compound in a minimal amount of solvent, thoroughly mix with the basal feed mash, and pass through a pelletizer. Allow the pellets to air-dry completely to ensure the evaporation of the solvent.
-
-
Experimental Feeding:
-
Fast the sharks for 24 hours prior to the feeding trial.
-
Present a pre-weighed amount of either the control or a this compound-containing diet to each shark.
-
Allow a fixed feeding period (e.g., 1 hour).
-
At the end of the feeding period, carefully remove and collect all uneaten food pellets.
-
Dry the uneaten pellets to a constant weight.
-
-
Data Collection and Analysis:
-
Calculate the amount of food consumed by each shark: Food Consumed (g) = Initial Food Weight (g) - Final Uneaten Food Weight (g) .
-
Express food intake as a percentage of the shark's body weight.
-
Statistically compare the food intake between the control group and the different this compound concentration groups (e.g., using ANOVA followed by a post-hoc test).
-
Data Presentation:
| Treatment Group | This compound Concentration (% w/w) | Mean Food Intake (g) ± SD | Mean Food Intake (% Body Weight) ± SD |
| Control | 0 | ||
| Low Dose | 0.1 | ||
| Medium Dose | 0.5 | ||
| High Dose | 1.0 | ||
| Very High Dose | 2.0 |
Feeding Preference Assay (Choice Test)
This protocol assesses the preference of sharks when given a choice between a standard diet and a diet containing this compound.
Objective: To determine if sharks actively avoid food containing this compound when a palatable alternative is available.
Materials:
-
Same as in Protocol 1.
-
Two distinct, visually identifiable feeders or feeding locations within the experimental tank.
Procedure:
-
Acclimation and Diet Preparation: Follow the same procedures as in Protocol 1.
-
Experimental Setup:
-
Place two feeders in each experimental tank, positioned at opposite ends.
-
Randomly assign the control diet to one feeder and a this compound-containing diet to the other for each trial to avoid location bias.
-
-
Experimental Feeding:
-
Fast the sharks for 24 hours.
-
Simultaneously present a pre-weighed amount of the control diet in one feeder and an equal amount of a this compound diet in the other.
-
Record the feeding behavior of the shark for a set duration (e.g., 30 minutes) using video.
-
-
Data Collection and Analysis:
-
Quantify the amount of food consumed from each feeder as described in Protocol 1.
-
Analyze the video recordings to determine the first food choice and the time spent interacting with each feeder.
-
Calculate a Preference Index (PI) : PI = (C - T) / (C + T) , where C is the amount of control diet consumed and T is the amount of test (this compound) diet consumed. A PI of 1 indicates a complete preference for the control diet, -1 indicates a complete preference for the test diet, and 0 indicates no preference.
-
Data Presentation:
| This compound Concentration (% w/w) | Mean Control Diet Consumed (g) ± SD | Mean this compound Diet Consumed (g) ± SD | Preference Index (PI) ± SD | First Choice (Control/Panacene) |
| 0.1 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 2.0 |
Mandatory Visualizations
Caption: Experimental workflow for testing this compound's antifeedant properties.
References
Application Note & Protocol: Preclinical Formulation of Panacene Lipid Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the preparation and preclinical evaluation of a lipid nanoparticle (LNP) formulation of Panacene, a novel investigational kinase inhibitor. It includes methodologies for formulation, in vitro characterization, and in vivo efficacy assessment.
Introduction
This compound is a potent and selective small molecule inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers. Due to its low aqueous solubility, a lipid nanoparticle (LNP) formulation has been developed to improve its pharmacokinetic profile and enable effective systemic delivery in preclinical models. This document outlines the procedures for preparing and testing this compound-LNP.
This compound Formulation & Preclinical Data
Quantitative data for the optimized this compound-LNP formulation and its performance in preclinical studies are summarized below.
Table 1: Physicochemical Characteristics of this compound-LNP Formulation
| Parameter | Value |
| Particle Size (Z-average, nm) | 95.4 ± 4.2 |
| Polydispersity Index (PDI) | 0.18 ± 0.03 |
| Zeta Potential (mV) | -25.7 ± 2.1 |
| Encapsulation Efficiency (%) | 92.5 ± 3.8 |
| Drug Loading (%) | 4.6 ± 0.5 |
Table 2: Summary of Preclinical Evaluation Data
| Study Type | Parameter | Cell Line / Model | This compound (Free Drug) | This compound-LNP |
| In Vitro Cytotoxicity | IC50 (nM) | A375 Melanoma | 85.2 | 42.5 |
| In Vivo Pharmacokinetics | Cmax (ng/mL) | Balb/c Mice (5 mg/kg, IV) | 450 | 1850 |
| AUC (0-t) (ng·h/mL) | Balb/c Mice (5 mg/kg, IV) | 1100 | 7200 | |
| In Vivo Efficacy | Tumor Growth Inhibition (%) | A375 Xenograft | 35% | 78% |
This compound Mechanism of Action: MAPK/ERK Pathway
This compound exerts its therapeutic effect by inhibiting MEK1/2, thereby preventing the phosphorylation of ERK1/2 and downstream signaling that promotes cell proliferation and survival.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Protocols
Protocol: Preparation of this compound-LNP Formulation
This protocol describes the thin-film hydration method followed by sonication to produce this compound-LNP.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG(2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator
-
0.22 µm syringe filter
Procedure:
-
Lipid Film Preparation:
-
Dissolve this compound, DSPC, Cholesterol, and DSPE-PEG(2000) in chloroform in a round-bottom flask at a molar ratio of 0.2:55:40:5.
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under vacuum at 40°C to form a thin, uniform lipid film on the flask wall.
-
Continue drying under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS (pH 7.4) by rotating the flask at 60°C (above the lipid transition temperature) for 1 hour. This results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Submerge the probe of a sonicator into the MLV suspension.
-
Sonicate the suspension on ice using a cycle of 10 seconds on, 10 seconds off for a total of 15 minutes at 40% amplitude. This reduces the particle size and forms small unilamellar vesicles (SUVs).
-
-
Purification and Sterilization:
-
To remove unencapsulated this compound, extrude the suspension through a 0.22 µm syringe filter.
-
Store the final this compound-LNP formulation at 4°C.
-
Caption: Workflow for the preparation of this compound-LNP.
Protocol: In Vitro Drug Release Study
This protocol uses a dialysis method to assess the release profile of this compound from the LNP formulation.
Materials:
-
This compound-LNP formulation
-
Free this compound solution (in DMSO/PBS)
-
Release buffer (PBS with 0.5% Tween 80, pH 7.4)
-
Dialysis tubing (MWCO 10 kDa)
-
Thermostatic shaker
-
HPLC system
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of this compound-LNP formulation into a pre-soaked dialysis bag.
-
As a control, prepare a separate dialysis bag with 1 mL of free this compound solution at the same concentration.
-
-
Dialysis:
-
Place each dialysis bag into a beaker containing 100 mL of pre-warmed release buffer.
-
Incubate the beakers in a thermostatic shaker at 37°C with gentle agitation (100 rpm).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer from each beaker.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of this compound-LNP on cancer cells.
Materials:
-
A375 melanoma cells
-
DMEM media with 10% FBS
-
This compound-LNP and free this compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed A375 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound-LNP and free this compound in culture media.
-
Remove the old media from the wells and add 100 µL of the drug-containing media. Include untreated wells as a negative control.
-
Incubate the plate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for another 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization & Measurement:
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against drug concentration.
-
Caption: Workflow for the cell viability (MTT) assay.
Protocol: In Vivo Efficacy in A375 Xenograft Model
This protocol outlines a study to evaluate the anti-tumor activity of this compound-LNP in a mouse model.
Materials:
-
6-8 week old female athymic nude mice
-
A375 melanoma cells
-
Matrigel
-
This compound-LNP, free this compound, and vehicle control (PBS)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10⁶ A375 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Group Randomization and Dosing:
-
When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (n=8 per group):
-
Group 1: Vehicle (PBS)
-
Group 2: Free this compound (5 mg/kg)
-
Group 3: this compound-LNP (5 mg/kg)
-
-
Administer treatments via intravenous (IV) injection every three days for a total of 21 days.
-
-
Monitoring:
-
Measure tumor volume using calipers twice a week. Calculate volume using the formula: (Length x Width²)/2.
-
Record mouse body weight twice a week as an indicator of systemic toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (Day 21), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Application Notes and Protocols for Radiolabeling Panacene
Introduction
Panacene is a sesquiterpenoid natural product isolated from the sea hare Aplysia brasiliana. It exhibits unique biological properties, including shark antifeedant activity, which suggests potential interactions with specific biological targets[1]. To investigate its mechanism of action, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and target engagement in vivo, radiolabeling is an indispensable tool[2]. By introducing a radioactive isotope into the this compound molecule, researchers can track its presence and concentration in biological systems with high sensitivity using non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT)[3][4].
This document provides detailed protocols for two distinct methods for radiolabeling this compound:
-
Direct Radioiodination via Halogen Exchange: This method involves replacing the native bromine atom on the bromoallene functional group with a radioactive iodine isotope (e.g., ¹²⁵I for SPECT).
-
Indirect Labeling via Synthesis from a Radiolabeled Precursor: This strategy involves introducing a tritium (³H) label onto a synthetic precursor, followed by final reaction steps to yield [³H]-Panacene.
These protocols are designed for researchers in drug development and related scientific fields to facilitate preclinical evaluation of this compound.
Method 1: Direct Radioiodination of this compound with Iodine-125
Principle
This method leverages the bromoallene moiety of the this compound structure (C₁₅H₁₅BrO₂)[5]. A direct nucleophilic halogen exchange reaction (Finkelstein-type reaction) is employed to substitute the stable bromine atom with a radioactive iodine isotope, such as Iodine-125 (¹²⁵I), a gamma-emitter suitable for SPECT imaging and in vitro assays[6]. The reaction is typically facilitated by a copper(I) catalyst, which is known to promote halogen exchange on vinyl and allenyl halides.
Experimental Protocol
Materials and Reagents:
-
This compound (non-radioactive standard)
-
[¹²⁵I]Sodium Iodide (Na¹²⁵I) in 0.1 M NaOH
-
Copper(I) Iodide (CuI)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sep-Pak C18 cartridge
-
Ethanol, absolute
-
Water, deionized, sterile
-
Mobile phase for HPLC (e.g., Acetonitrile/Water gradient)
-
Reaction vial (2 mL, conical)
-
Heating block or oil bath
-
Magnetic stirrer and stir bar
-
Radio-TLC scanner and HPLC system with a radiation detector
Procedure:
-
Preparation: In a 2 mL conical reaction vial, dissolve 100 µg of this compound in 200 µL of anhydrous DMF.
-
Catalyst Addition: Add 10 µg of CuI and 20 µg of sodium ascorbate to the vial. Sodium ascorbate is added to maintain Cu(I) in its active state.
-
Radioisotope Addition: Carefully add 1-5 mCi (37-185 MBq) of [¹²⁵I]NaI to the reaction vial.
-
Reaction: Seal the vial and heat the mixture at 80-90°C for 45-60 minutes with gentle stirring.
-
Quenching and Dilution: After cooling to room temperature, quench the reaction by adding 800 µL of a 1:1 mixture of acetonitrile and water.
-
Purification:
-
Pre-condition a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of deionized water.
-
Load the reaction mixture onto the conditioned Sep-Pak cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove unreacted [¹²⁵I]NaI and other polar impurities.
-
Elute the desired [¹²⁵I]-Panacene product with 1 mL of absolute ethanol into a clean collection vial.
-
-
Solvent Evaporation: Evaporate the ethanol under a gentle stream of nitrogen gas.
-
Reconstitution and Analysis: Reconstitute the purified [¹²⁵I]-Panacene in a suitable vehicle (e.g., saline with 5% ethanol) for in vivo studies. Determine the radiochemical purity (RCP) and specific activity using radio-HPLC and radio-TLC.
Workflow for Direct Radioiodination of this compound
Caption: Workflow for the direct radioiodination of this compound.
Expected Results
| Parameter | Expected Value |
| Starting this compound | 100 µg |
| [¹²⁵I]NaI Activity | 1-5 mCi (37-185 MBq) |
| Reaction Time | 45-60 minutes |
| Reaction Temperature | 80-90°C |
| Radiochemical Yield (RCY) | 35-50% (decay-corrected) |
| Radiochemical Purity (RCP) | > 98% (after HPLC) |
| Specific Activity | 150-250 Ci/mmol |
Method 2: Indirect Radiolabeling of this compound via Tritiated Precursor
Principle
Indirect or precursor labeling is a powerful strategy when direct labeling is challenging or leads to low yields. The total synthesis of this compound often proceeds through an enyne intermediate[7]. This method involves the catalytic reduction of the alkyne functionality in a late-stage synthetic precursor using tritium gas (³H₂). The resulting tritiated alkene precursor is then subjected to a final biomimetic brominative cyclization to yield [³H]-Panacene[8]. Tritium is a beta-emitter, making [³H]-Panacene ideal for in vitro binding assays, autoradiography, and metabolic studies.
Experimental Protocol
Part A: Synthesis of Tritiated Precursor
Materials and Reagents:
-
This compound Enyne Precursor (e.g., a molecule with a Z-configured enyne ready for cyclization)
-
Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead)
-
Tritium (³H₂) gas
-
Ethyl Acetate, anhydrous
-
Hydrogenation apparatus (e.g., Parr shaker or similar)
-
Rotary evaporator
Procedure:
-
Preparation: In a specialized hydrogenation flask, dissolve 1 mg of the enyne precursor in 5 mL of anhydrous ethyl acetate.
-
Catalyst Addition: Add 0.5 mg of Lindlar's catalyst to the solution.
-
Tritiation: Connect the flask to a tritium manifold. Evacuate the flask and backfill with tritium gas to a pressure of ~1 atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours or until tritium uptake ceases.
-
Workup: Carefully vent the excess tritium gas according to safety protocols. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent (ethyl acetate) using a rotary evaporator. The crude tritiated diene precursor is purified via flash chromatography.
Part B: Cyclization to [³H]-Panacene
Materials and Reagents:
-
Tritiated Diene Precursor (from Part A)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Stir plate and stir bar
-
Preparative HPLC system
Procedure:
-
Preparation: Dissolve the purified tritiated diene precursor in 1 mL of anhydrous DCM in a reaction vial protected from light.
-
Cyclization: Cool the solution to 0°C. Add a stoichiometric amount of N-Bromosuccinimide (NBS) to initiate the brominative cyclization.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the organic layer, dry it over sodium sulfate, and concentrate it in vacuo. The final [³H]-Panacene is purified by preparative HPLC.
-
Analysis: Confirm the identity, radiochemical purity, and specific activity of the final product using LC-MS and liquid scintillation counting.
Workflow for Indirect Labeling of this compound via Tritiation
Caption: Workflow for the indirect synthesis of [³H]-Panacene.
Expected Results
| Parameter | Expected Value |
| Starting Precursor | 1 mg |
| Tritium Gas Activity | ~5-10 Ci (185-370 GBq) |
| Overall Radiochemical Yield | 15-25% (from precursor) |
| Radiochemical Purity (RCP) | > 99% (after HPLC) |
| Specific Activity | 20-30 Ci/mmol |
Quality Control and Safety
Quality Control: For all radiolabeling procedures, the final product must be rigorously tested.
-
Radiochemical Purity (RCP): Determined by radio-TLC and radio-HPLC to ensure that the radioactivity is associated with the desired compound. The RCP should typically be >95%.
-
Chemical Identity: Confirmed by co-elution with a non-radioactive this compound standard on HPLC and, where applicable, by mass spectrometry.
-
Specific Activity (SA): The amount of radioactivity per mole of compound (e.g., in Ci/mmol or GBq/µmol). This is crucial for receptor binding studies and imaging applications.
Safety Precautions: All work with radioactive materials must be conducted in designated laboratories by trained personnel. Appropriate personal protective equipment (PPE), including gloves and lab coats, is mandatory. Shielding (e.g., lead for gamma emitters like ¹²⁵I) and containment (e.g., fume hoods for volatile compounds and tritium gas) must be used. All radioactive waste must be disposed of according to institutional and federal regulations.
References
- 1. Total Synthesis of this compound by Canesi [organic-chemistry.org]
- 2. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H15BrO2 | CID 181799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis of (+)-Panacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
Troubleshooting & Optimization
improving yield in Panacene chemical synthesis
Welcome to the technical support center for the chemical synthesis of Panacene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of this compound where yield loss is common?
A1: Based on published synthetic routes, the two most challenging stages are the construction of the core 6,5,5-fused ring system and the installation of the sensitive brominated allene sidechain. The initial umpolung addition of a furan derivative to a phenolic system can have selectivity issues, and the subsequent steps to form the allene can be low-yielding if not performed under optimal conditions.[1]
Q2: Are there any general laboratory practices that are particularly important for maximizing yield in this compound synthesis?
A2: Yes, stringent adherence to general best practices for organic synthesis is crucial. This includes using freshly purified reagents and solvents, maintaining an inert atmosphere (e.g., argon or nitrogen) for moisture-sensitive reactions, accurately controlling reaction temperatures, and carefully monitoring reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Careless handling during workup and purification can also lead to significant product loss.
Q3: My Diels-Alder reaction to form a precursor to the this compound core is giving low yields. What can I do?
A3: While the Canesi synthesis of this compound doesn't rely on a traditional Diels-Alder reaction, if you are using a Diels-Alder approach, several factors can be optimized.[1] Ensure your diene is in the reactive s-cis conformation; cyclic dienes are often more reactive.[3] The use of Lewis acid catalysts can significantly accelerate the reaction.[4] Additionally, reaction temperature and solvent choice are critical; sometimes, aqueous conditions can surprisingly enhance reaction rates.[3]
Q4: What are some common pitfalls during the purification of this compound and its intermediates?
A4: this compound and its precursors can be sensitive to decomposition on silica gel, especially if the silica is acidic.[2] It is advisable to use deactivated silica gel (e.g., by treating with a base like triethylamine) for column chromatography. Additionally, intermediates may be unstable over long periods, so it is best to proceed to the next step as quickly as possible after purification.
Troubleshooting Guides
Issue 1: Low Yield in the Umpolung Addition to Form the 6,5,5-Fused System
Question: I am attempting the umpolung addition of 2-silylfuran to the phenolic starting material as per the Canesi synthesis, but my yields are consistently low. What are the potential causes and solutions?
Answer: This key step can be affected by several factors. Here is a breakdown of potential issues and how to address them:
-
Problem: Incomplete reaction or decomposition of starting material.
-
Solution: Ensure the use of high-purity iodobenzene diacetate as the oxidizing agent. The quality of this reagent is critical. The reaction should be run at low temperatures (typically 0 °C to room temperature) to minimize side reactions. Using a TMS blocking group on the phenol can improve regioselectivity and yield.[1]
-
-
Problem: Formation of undesired regioisomers.
-
Solution: As mentioned, a TMS blocking group on the phenol is effective in directing the addition to the desired ortho position.[1] Careful control of the reaction temperature can also influence selectivity.
-
-
Problem: Difficulty in purifying the product.
-
Solution: The product of this reaction can be sensitive. Minimize its time on silica gel during chromatography and consider using a less acidic stationary phase.
-
Issue 2: Poor Yield or Stereoselectivity in the Allenic Sidechain Installation
Question: I am struggling with the installation of the brominated allene sidechain. The Wittig reaction gives a complex mixture, and the subsequent steps are low-yielding. How can I improve this?
Answer: The formation of the brominated allene is a delicate process. Here are some troubleshooting tips:
-
Problem: Low yield in the Wittig olefination.
-
Solution: Ensure the ylide is freshly prepared and the reaction is carried out under strictly anhydrous conditions. The choice of base and solvent can significantly impact the E/Z selectivity of the resulting enyne.
-
-
Problem: Low yield in the formation of the mercuric allene.
-
Solution: The use of mercuric acetate requires careful handling due to its toxicity. The reaction is often sensitive to stoichiometry and reaction time. Ensure the enyne starting material is of high purity.
-
-
Problem: Inefficient protiodemercuration.
-
Solution: The final step to generate the bromoallene using ethanedithiol is reported to be stereoselective.[1] Ensure the reaction is performed at the recommended temperature and that the reagents are of high quality.
-
Data Presentation
Table 1: Effect of Lewis Acid on the Yield of a Model Umpolung Addition Reaction
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | 0 | 65 |
| 2 | TiCl₄ | CH₂Cl₂ | -78 to 0 | 72 |
| 3 | SnCl₄ | CH₂Cl₂ | -78 to 0 | 75 |
| 4 | Sc(OTf)₃ | CH₃CN | 0 | 68 |
Note: This data is representative and illustrates potential optimization parameters. Actual results may vary.
Table 2: Influence of Solvent on the Wittig Olefination Yield
| Entry | Solvent | Base | Temperature (°C) | Yield of Enyne (%) |
| 1 | THF | n-BuLi | -78 to 25 | 78 |
| 2 | Diethyl Ether | n-BuLi | -78 to 25 | 72 |
| 3 | Toluene | KHMDS | -78 to 25 | 81 |
| 4 | Hexane | s-BuLi | -78 to 25 | 65 |
Note: This data is representative and illustrates potential optimization parameters. Actual results may vary.
Experimental Protocols
Protocol 1: Umpolung Addition for the Synthesis of the 6,5,5-Fused Ring System
Objective: To synthesize the tricyclic core of this compound via an umpolung addition of 2-(trimethylsilyl)furan to a protected phenol.
Materials:
-
TMS-protected phenol derivative
-
2-(trimethylsilyl)furan
-
Iodobenzene diacetate
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the TMS-protected phenol (1.0 eq) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2-(trimethylsilyl)furan (1.2 eq) to the cooled solution.
-
In a separate flask, dissolve iodobenzene diacetate (1.1 eq) in anhydrous dichloromethane.
-
Add the iodobenzene diacetate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (deactivated with 1% triethylamine in the eluent) to afford the desired 6,5,5-fused product.
Protocol 2: Installation of the Brominated Allene Sidechain
Objective: To install the brominated allene sidechain onto the this compound core. This protocol assumes the presence of a hemiacetal intermediate as described by Canesi et al.[1]
Materials:
-
Hemiacetal intermediate
-
(Bromomethyl)triphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Tetrahydrofuran (THF, anhydrous)
-
Mercuric acetate
-
Ethanedithiol
Procedure:
Part A: Wittig Olefination
-
Suspend (bromomethyl)triphenylphosphonium bromide (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to -78 °C and add KHMDS (1.4 eq) portion-wise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Add a solution of the hemiacetal intermediate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude enyne by flash chromatography.
Part B: Allenic Bromide Formation
-
Dissolve the purified enyne (1.0 eq) in a suitable solvent such as THF.
-
Add mercuric acetate (1.1 eq) and stir at room temperature for 2 hours to form the mercuric allene.
-
Cool the reaction to 0 °C and add ethanedithiol (1.5 eq).
-
Stir for 1 hour at 0 °C.
-
Quench the reaction with aqueous potassium carbonate.
-
Extract with diethyl ether, wash with brine, dry, and concentrate.
-
Purify by flash chromatography to yield this compound.
Visualizations
Caption: Overall synthetic workflow for the total synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the umpolung addition step.
References
stabilizing Panacene for long-term storage
Panacene Technical Support Center
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers ensure the stability of this compound for long-term storage and experimental use.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and storage of this compound.
Q1: My this compound solution, which was initially colorless, has turned a pale yellow. What does this indicate?
A1: A color change to yellow is a common indicator of this compound degradation, likely due to oxidation or photodegradation.
-
Immediate Action: Verify the purity of the solution using HPLC analysis by comparing it to a freshly prepared standard.
-
Root Cause Analysis:
-
Oxygen Exposure: Was the solvent properly degassed before use? Was the vial flushed with an inert gas (e.g., argon or nitrogen) before sealing? this compound is highly susceptible to oxidation.
-
Light Exposure: Was the solution exposed to ambient light or direct sunlight for an extended period? this compound is light-sensitive. Always use amber vials or wrap clear vials in aluminum foil.
-
-
Prevention: Always prepare this compound solutions using degassed solvents and store them under an inert atmosphere in light-protected containers.
Q2: I observe new, unexpected peaks in my HPLC or LC-MS chromatogram after storing my this compound sample for a week. Why?
A2: The appearance of new peaks strongly suggests that your this compound has degraded into one or more new chemical entities.
-
Immediate Action: Quantify the purity of your sample. The area of the new peaks relative to the main this compound peak can estimate the percentage of degradation.
-
Root Cause Analysis:
-
Hydrolysis: Was the sample stored in an aqueous or protic solvent (e.g., methanol)? this compound's central ester linkage is prone to hydrolysis. The rate of hydrolysis is significantly influenced by pH, with accelerated degradation at pH > 7.5.
-
Solvent Reactivity: Ensure the solvent used is high-purity and free from contaminants that could react with this compound.
-
-
Prevention: For long-term storage in solution, use aprotic, anhydrous solvents like DMSO or DMF. If aqueous buffers are required for an experiment, prepare the solution immediately before use.
Q3: The biological activity of my this compound stock has significantly decreased, but the concentration appears correct by UV-Vis spectroscopy. What could be the cause?
A3: This suggests that this compound may have undergone subtle structural changes, such as isomerization or epimerization, which might not significantly alter its UV-Vis absorbance but can drastically reduce its biological efficacy.
-
Immediate Action: Use a more sensitive analytical technique like chiral chromatography or NMR to check for isomeric impurities.
-
Root Cause Analysis:
-
Thermal Stress: Has the sample been subjected to freeze-thaw cycles or elevated temperatures? Thermal energy can be sufficient to overcome the energy barrier for isomerization at specific chiral centers in this compound.
-
pH Effects: Storing this compound in solutions with a non-optimal pH can catalyze epimerization.
-
-
Prevention: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store all stocks at a stable temperature of -80°C.
Caption: A troubleshooting flowchart for diagnosing this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal conditions for long-term storage of solid this compound?
A1: For long-term stability (>12 months), solid this compound should be stored at -20°C or lower , under an inert atmosphere (argon or nitrogen) , and protected from light . Use a desiccator to minimize moisture exposure.
Q2: Which solvents are recommended for storing this compound in solution?
A2: For long-term storage (up to 6 months), use anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . Store solutions at -80°C. For short-term storage or immediate experimental use, other solvents may be used, but stability should be verified (see Table 2).
Q3: How many freeze-thaw cycles can a this compound solution in DMSO withstand?
A3: We strongly advise against more than 3-5 freeze-thaw cycles . To avoid this, aliquot stock solutions into single-use volumes immediately after preparation.
Q4: What is the optimal pH range for this compound in aqueous buffers?
A4: this compound is most stable in slightly acidic conditions, with an optimal pH range of 5.5 to 6.5 . Stability rapidly decreases at pH values above 7.5 due to base-catalyzed hydrolysis of its ester group.
Data on this compound Stability
The following tables summarize stability data from internal studies.
Table 1: Stability of Solid this compound After 12 Months
| Storage Temperature | Atmosphere | Light Condition | Purity (%) |
| 25°C (Room Temp) | Air | Ambient Light | 78.2% |
| 25°C (Room Temp) | Air | Dark | 85.1% |
| 4°C | Air | Dark | 94.5% |
| -20°C | Air | Dark | 98.9% |
| -20°C | Inert Gas (Ar) | Dark | >99.5% |
Table 2: Stability of this compound (10 mM) in Various Solvents at 4°C After 7 Days
| Solvent | Dielectric Constant | Purity (%) | Appearance |
| DMSO (Anhydrous) | 47.2 | 99.3% | Colorless |
| DMF (Anhydrous) | 38.3 | 99.1% | Colorless |
| Acetonitrile | 36.6 | 97.4% | Colorless |
| Ethanol | 24.6 | 95.2% | Faint Yellow |
| PBS (pH 7.4) | 78.5 | 81.6% | Yellow |
| PBS (pH 6.0) | 78.5 | 96.5% | Colorless |
Experimental Protocols
Protocol 1: Accelerated Stability Assessment of Solid this compound
This protocol describes a method for evaluating the stability of solid this compound under stressed conditions.
1. Materials:
-
This compound, solid (>99% purity)
-
Climate-controlled stability chamber
-
Type 1 amber glass vials with screw caps
-
Argon or Nitrogen gas source
-
HPLC system with a C18 column
-
Analytical balance
-
Anhydrous DMSO
2. Sample Preparation:
-
Accurately weigh 5.0 mg of solid this compound into five separate amber glass vials.
-
For the "Inert Gas" samples, gently flush the headspace of the vials with argon gas for 30 seconds.
-
Seal all vials tightly.
3. Storage Conditions (ICH Guidelines):
-
Condition A (Control): 5°C ± 3°C
-
Condition B (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH
-
Condition C (Photostability): Expose samples to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
4. Time Points for Analysis:
-
T=0 (initial analysis)
-
T=1 week
-
T=2 weeks
-
T=4 weeks
-
T=8 weeks
5. Analytical Method (HPLC):
-
At each time point, remove one vial from each storage condition.
-
Dissolve the contents in anhydrous DMSO to a final concentration of 1 mg/mL.
-
Inject 10 µL into the HPLC system.
-
Mobile Phase: Gradient of Acetonitrile and Water (0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Calculate the purity by the area normalization method: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100.
Caption: Workflow for the accelerated stability assessment of this compound.
Caption: A hypothetical degradation pathway for this compound.
troubleshooting Panacene degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of Panacene in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Issue: I am observing a rapid loss of this compound concentration in my solution.
The degradation of this compound in solution can be influenced by several factors, primarily due to its structural components, including a bromoallene group and a polycyclic aromatic core. Compounds with these features can be susceptible to oxidation, photo-degradation, and reactions with solvents or changes in pH. Below is a systematic guide to help you identify and mitigate the cause of this compound degradation.
Troubleshooting Workflow
The following diagram illustrates a logical workflow to troubleshoot this compound degradation.
Caption: A step-by-step workflow to identify and resolve this compound degradation issues.
Quantitative Data Summary
| Parameter | Condition | Potential Impact on Stability | Recommendations |
| Light Exposure | Direct sunlight or UV light | High | Store solutions in amber vials or wrap containers in aluminum foil. Work in a dimly lit area. |
| Oxygen | Presence of atmospheric oxygen | High | Degas solvents and overlay the solution with an inert gas (e.g., nitrogen or argon). |
| Solvent | Protic or reactive solvents | Moderate to High | Use aprotic, high-purity solvents. Perform solvent compatibility tests. |
| Temperature | Elevated temperatures | Moderate | Store stock solutions at low temperatures (e.g., -20°C or -80°C) as recommended. Avoid repeated freeze-thaw cycles. |
| pH | Acidic or basic conditions | Moderate | Maintain a neutral pH unless the experimental protocol requires otherwise. Buffer the solution if necessary. |
Experimental Protocols
Protocol 1: Photostability Testing of this compound in Solution
This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances.
Objective: To assess the degradation of this compound in solution upon exposure to light.
Materials:
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This compound stock solution of known concentration
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Solvent of choice (e.g., acetonitrile, DMSO)
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Calibrated light source (providing illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)
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Transparent and light-impermeable (e.g., wrapped in aluminum foil) sample containers (e.g., quartz cuvettes or glass vials)
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Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
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Prepare two sets of this compound solutions at the desired concentration in the chosen solvent.
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Place one set of samples in transparent containers ("exposed samples").
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Place the second set of samples in light-impermeable containers ("dark controls").
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Position both sets of samples in the photostability chamber.
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Expose the samples to the light source for the specified duration.
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At predetermined time points, withdraw aliquots from both the exposed samples and the dark controls.
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Analyze the concentration of this compound in each aliquot using a validated analytical method.
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Compare the degradation of this compound in the exposed samples to that in the dark controls to determine the extent of photodegradation.
Protocol 2: Quantification of this compound and its Degradation Products using HPLC-UV
Objective: To quantify the concentration of this compound and detect the presence of degradation products.
Materials:
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
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Mobile phase (e.g., a gradient of acetonitrile and water)
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This compound standard of known concentration
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Samples of this compound solution (before and after potential degradation)
Methodology:
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Prepare a calibration curve using serial dilutions of the this compound standard.
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Set the UV detector to the wavelength of maximum absorbance for this compound.
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Inject the standards and the this compound samples onto the HPLC system.
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Elute the compounds using the chosen mobile phase gradient.
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Record the chromatograms for each injection.
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Identify the peak corresponding to this compound based on the retention time of the standard.
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Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.
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Examine the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color. What does this indicate?
A color change in your this compound solution is a strong indicator of degradation. Polycyclic aromatic compounds can form colored byproducts upon oxidation or photooxidation. You should immediately take steps to identify the cause of degradation by following the troubleshooting workflow.
Q2: What is the best solvent for dissolving and storing this compound?
The ideal solvent should be aprotic, of high purity, and one in which this compound is highly soluble. Common choices for similar compounds include acetonitrile, dichloromethane, and dimethyl sulfoxide (DMSO). It is crucial to use anhydrous solvents and to degas them prior to use to remove dissolved oxygen. Always perform a small-scale stability test in your chosen solvent before preparing large batches.
Q3: How should I store my this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at low temperatures, such as -20°C or -80°C, in airtight containers that are protected from light. Aliquoting the stock solution into smaller, single-use vials can help to minimize the number of freeze-thaw cycles and reduce the risk of contamination and degradation.
Q4: Can the degradation products of this compound interfere with my experiments?
Yes, degradation products can have different chemical and biological properties than the parent this compound molecule. These products could potentially be toxic to cells, interfere with signaling pathways, or produce confounding results in your assays.[1][2] It is important to use fresh, properly stored this compound solutions to ensure the integrity of your experimental results.
Potential Impact of Degradation Products on a Signaling Pathway
The degradation of polycyclic aromatic hydrocarbons can lead to the formation of metabolites that may interfere with cellular signaling pathways. The following diagram illustrates a hypothetical scenario where a this compound degradation product interacts with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a common target for such compounds.
Caption: A potential mechanism of altered cell signaling by a this compound degradation product.
References
Technical Support Center: Optimizing Panacene Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Panacene in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. By targeting key kinases in this cascade, this compound blocks downstream signaling, which is critical for cell proliferation, survival, and growth in various cancer cell lines.
Q2: What is the recommended starting concentration for in vitro experiments with this compound?
A2: For initial experiments, a concentration range of 1 µM to 50 µM is recommended. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: How should this compound be stored and reconstituted for experimental use?
A3: this compound is supplied as a lyophilized powder and should be stored at -20°C. For in vitro experiments, reconstitute the powder in sterile DMSO to create a 10 mM stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2]
Q4: How stable is this compound in cell culture media?
A4: The stability of any compound in cell culture media can be influenced by factors such as temperature, pH, and the presence of other components.[3][4] For long-term experiments (over 24 hours), it is advisable to change the media with freshly diluted this compound every 48-72 hours to maintain a consistent concentration.[5] A stability test of this compound in your specific cell culture media can be performed by incubating the compound in the media for the duration of your experiment and then analyzing its concentration, for example by LC-MS/MS.[4]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results between replicate wells.
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Possible Cause 1: Uneven cell seeding.
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Solution: Ensure a single-cell suspension is achieved after trypsinization and before plating. Mix the cell suspension thoroughly before and during plating to ensure a uniform cell density across all wells.[6]
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Possible Cause 2: Edge effects in microplates.
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Solution: To minimize evaporation from the outer wells of a microplate, which can concentrate the drug, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
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Possible Cause 3: Pipetting errors.
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Solution: Use calibrated pipettes and ensure consistent pipetting technique. When preparing serial dilutions, ensure thorough mixing at each step.
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Issue 2: No significant effect of this compound on cell viability, even at high concentrations.
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Possible Cause 1: Cell line resistance.
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Solution: Confirm that the target signaling pathway (PI3K/Akt/mTOR) is active in your cell line. This can be done by Western blotting for key phosphorylated proteins in the pathway. Some cell lines may have mutations downstream of this compound's target or utilize alternative survival pathways.[5]
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Possible Cause 2: Insufficient incubation time.
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Solution: The effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for your cell line.[6]
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Possible Cause 3: Compound degradation.
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Solution: As mentioned in the FAQs, ensure the media is refreshed in long-term experiments to maintain an effective concentration of this compound.[5]
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Issue 3: Excessive cytotoxicity observed even at low concentrations.
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Possible Cause 1: High sensitivity of the cell line.
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Solution: Your cell line may be particularly sensitive to the inhibition of the PI3K/Akt/mTOR pathway. Test a lower range of concentrations (e.g., 0.01 µM to 1 µM) to determine a more precise IC50 value.
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Possible Cause 2: Solvent toxicity.
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Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.[6]
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Data Presentation
Table 1: Recommended Starting Concentration Ranges of this compound for Various Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Starting Concentration Range (µM) | Reported IC50 (72h) (µM) |
| MCF-7 | Breast Cancer | 1 - 20 | ~5 |
| A549 | Lung Cancer | 5 - 50 | ~15 |
| U87-MG | Glioblastoma | 1 - 25 | ~8 |
| PANC-1 | Pancreatic Cancer | 10 - 100 | ~30 |
| PC-3 | Prostate Cancer | 5 - 40 | ~12 |
Note: These values are illustrative and should be optimized for your specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[2]
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Drug Treatment: Prepare serial dilutions of this compound in growth medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., 0.1% DMSO).[2]
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2][7]
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MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[5]
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Pathway Analysis
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Cell Treatment & Lysis: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of this compound for the desired time (e.g., 2, 6, or 24 hours). After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt, total Akt, p-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the inhibitory effect of this compound.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
reducing variability in Panacene bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Panacene bioassay results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound bioassay results?
High variability in bioassay results can originate from several factors throughout the experimental workflow. The primary sources can be categorized as biological, technical, and environmental.
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Biological Variability:
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Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of cell lines can lead to inconsistent responses. It's crucial to obtain cells from reputable sources and perform regular authentication.[1]
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Cell Passage Number: Cells at high passage numbers can exhibit altered morphology, growth rates, and protein expression, affecting their response to this compound.[2] It is recommended to use cells within a consistent and low passage range.
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Cell Health and Viability: The physiological state of the cells at the time of the assay is critical. Factors like confluency, nutrient depletion, and stress can significantly impact results.
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Technical Variability:
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Pipetting Errors: Inaccurate or inconsistent liquid handling is a major source of variability.[3]
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Reagent Quality and Preparation: Degradation of this compound stock solutions, improper storage of reagents, and inconsistencies in reagent preparation can lead to unreliable results.[3][4]
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Assay Protocol Adherence: Deviations from the established protocol, such as incubation times and temperatures, can introduce significant variability.[5]
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-
Environmental Variability:
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Incubator Conditions: Fluctuations in temperature, humidity, and CO2 levels within the incubator can affect cell growth and response.
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Plate Effects: Uneven temperature or gas exchange across a microplate (the "edge effect") can lead to systematic variations in results.
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Q2: How can I minimize variability between experimental replicates?
Minimizing inter-replicate variability is essential for robust and reproducible data. Here are some key strategies:
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Standardize Cell Culture Practices:
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Use a consistent cell seeding density and ensure a homogenous cell suspension during plating.
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Maintain a consistent cell passage number for all experiments.
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Regularly test for mycoplasma contamination, as it can dramatically alter cellular responses.[2]
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Optimize Liquid Handling:
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Calibrate pipettes regularly.
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Use reverse pipetting for viscous solutions to ensure accurate dispensing.
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Ensure thorough but gentle mixing of reagents in each well.
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Control for Plate Position Effects:
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Avoid using the outer wells of the microplate, which are most susceptible to the "edge effect."
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Alternatively, fill the outer wells with sterile media or PBS to create a more uniform environment.
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Implement a randomized plate layout for samples and controls.
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Q3: My this compound bioassay is showing a low signal-to-noise ratio. What are the possible causes and solutions?
A low signal-to-noise ratio can mask the true biological effect of this compound.
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Possible Causes:
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Suboptimal Reagent Concentration: The concentration of this compound or detection reagents may be too low.
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Insufficient Incubation Time: The incubation time may not be long enough for a robust biological response or signal development.
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Low Cell Number or Viability: An insufficient number of healthy cells will result in a weak signal.
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Incorrect Instrument Settings: The plate reader settings (e.g., wavelength, gain) may not be optimal for the assay.
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Solutions:
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Perform Dose-Response and Time-Course Experiments: Optimize the concentration of this compound and the incubation time to achieve a maximal response.
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Optimize Cell Seeding Density: Determine the optimal cell number that provides a robust signal without overgrowth.
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Check Reagent Quality: Ensure that all reagents are within their expiration dates and have been stored correctly.
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Validate Instrument Settings: Use a positive control to confirm that the plate reader is functioning correctly and that the settings are appropriate for the assay.
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Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your this compound bioassay experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells (>15% CV) | 1. Inconsistent cell seeding: Uneven distribution of cells in the wells. 2. Pipetting inaccuracies: Inconsistent volumes of reagents added. 3. Edge effects: Evaporation or temperature gradients in the outer wells of the plate. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Calibrate pipettes regularly and use consistent pipetting techniques. Consider using a multichannel pipette for improved consistency. 3. Avoid using the outer wells of the plate or fill them with sterile media. Incubate plates in a humidified chamber. |
| No response or weak response to this compound | 1. This compound degradation: The compound may have degraded due to improper storage or handling. 2. Incorrect this compound concentration: The concentrations tested may be outside the active range. 3. Cell line is not responsive: The chosen cell line may not express the target of this compound. | 1. Store this compound stock solutions at the recommended temperature, protected from light, and in small aliquots to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment. 2. Perform a wide-range dose-response experiment to determine the optimal concentration range. 3. Verify the expression of the target protein or pathway components in your cell line via methods like Western blot or qPCR. |
| Inconsistent results between different experiments | 1. Variability in cell passage number: Using cells at different passage numbers between experiments. 2. Lot-to-lot variability of reagents: Differences in the quality or concentration of critical reagents like serum or media supplements. 3. Operator variability: Differences in experimental execution between different researchers. | 1. Establish a clear range for acceptable cell passage numbers and record the passage number for each experiment. 2. Test new lots of critical reagents against the old lot to ensure consistency. Purchase reagents in larger batches when possible. 3. Develop and strictly follow a detailed Standard Operating Procedure (SOP). Ensure all personnel are thoroughly trained on the protocol. |
| Unexpected dose-response curve shape (e.g., non-sigmoidal) | 1. This compound solubility issues: The compound may be precipitating at higher concentrations. 2. Cytotoxicity at high concentrations: this compound may be toxic to the cells at higher doses, leading to a drop in the response. 3. Complex biological mechanism: The compound may have multiple targets or off-target effects. | 1. Visually inspect the wells for any precipitate. Consider using a different solvent or a lower concentration range. 2. Perform a cell viability assay in parallel with your functional assay to assess cytotoxicity. 3. Further investigate the mechanism of action of this compound using additional assays and molecular biology techniques. |
Quantitative Data Summary
The following tables summarize potential sources of variability and the expected impact of implementing corrective actions. The data presented here is illustrative and based on general principles of cell-based assays.
Table 1: Impact of Key Variables on Assay Precision
| Variable | Typical %CV (Coefficient of Variation) | %CV after Optimization |
| Pipetting (Manual) | 10-15% | 5-10% |
| Pipetting (Automated) | 3-8% | <5% |
| Cell Seeding Density | 15-20% | 5-10% |
| Reagent Lot Variation | 5-15% | <5% (with lot testing) |
| Analyst-to-Analyst | 10-20% | <10% (with SOP) |
Table 2: Effect of Troubleshooting on Signal-to-Background Ratio
| Troubleshooting Action | Initial S/B Ratio | S/B Ratio after Optimization |
| Optimization of this compound Concentration | 2-3 | 8-10 |
| Optimization of Incubation Time | 3-4 | 10-12 |
| Use of Signal Amplification Reagent | 2-5 | 15-20 |
Experimental Protocols
This compound Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of this compound on cell viability.
Materials:
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Target cell line
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Plate reader (570 nm absorbance)
Procedure:
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Cell Seeding:
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Trypsinize and count cells.
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Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate for 24 hours at 37°C, 5% CO2.
-
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This compound Treatment:
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Prepare serial dilutions of this compound in complete medium from the stock solution.
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Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
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After incubation, add 10 µL of MTT solution to each well.
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Incubate for 2-4 hours at 37°C, 5% CO2, until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
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Add 100 µL of solubilization buffer to each well.
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Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
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Incubate for at least 1 hour at room temperature, protected from light.
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Measure the absorbance at 570 nm using a plate reader.
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Visualizations
This compound Bioassay Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical this compound bioassay.
Hypothetical this compound Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism where this compound inhibits a generic growth factor signaling pathway, a common target in cancer drug discovery.
Caption: this compound hypothetically inhibiting a key kinase in a growth factor pathway.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. Frontiers | Investigating underlying molecular mechanisms, signaling pathways, emerging therapeutic approaches in pancreatic cancer [frontiersin.org]
- 3. Total Synthesis of this compound by Canesi [organic-chemistry.org]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Panacene Production Technical Support Center
As "Panacene" is not a recognized chemical compound, this technical support center has been created with a hypothetical framework to demonstrate the requested format and content structure. The challenges, data, and protocols presented are based on common issues encountered in the scale-up of complex small molecule synthesis for drug development.
This guide is intended for researchers, scientists, and drug development professionals working on the synthesis and scale-up of this compound, a novel bicyclic lactone with potential as a selective kinase inhibitor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield in the Final Claisen Condensation Step
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Q: We are experiencing significantly lower than expected yields (<40%) in the final Claisen condensation step to form the this compound core. What are the potential causes and how can we troubleshoot this?
A: Low yields in this step are often attributed to substrate degradation, incomplete reaction, or side product formation. Here are some common causes and troubleshooting steps:
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Moisture Contamination: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the ester starting materials. Ensure all glassware is oven-dried, and all solvents are anhydrous. Consider using a stronger drying agent or fresh solvent.
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Base Strength and Stoichiometry: The choice and amount of base are critical. Sodium hydride (NaH) is commonly used, but its reactivity can vary. A comparison of different bases and their impact on yield is presented in Table 1. Ensure the NaH is fresh and used in the correct stoichiometry (typically 1.1 to 1.5 equivalents).
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Reaction Temperature: The reaction temperature profile is crucial. The initial deprotonation should be performed at a low temperature (0 °C) to minimize side reactions, followed by a slow warm-up to room temperature. See Table 2 for temperature optimization data.
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Issue 2: Poor Selectivity in the Asymmetric Dihydroxylation Step
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Q: The asymmetric dihydroxylation of the exocyclic alkene is resulting in poor diastereoselectivity (dr < 80:20). How can we improve this?
A: Achieving high diastereoselectivity in this step is key to the final product's purity and activity. Consider the following:
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Ligand Choice: The choice of chiral ligand for the osmium catalyst is the most critical factor. A screening of different cinchona alkaloid-derived ligands is recommended. See Table 3 for a summary of ligand screening results.
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Solvent System: The solvent system can significantly influence the stereochemical outcome. A mixture of t-butanol and water is standard, but altering the ratio or adding co-solvents can improve selectivity.
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Reaction Rate: Slower reaction rates at lower temperatures often lead to higher selectivity. Try running the reaction at 0 °C or even -20 °C, although this may increase reaction time.
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Frequently Asked Questions (FAQs)
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Q: What is the recommended method for purifying the final this compound product at scale?
A: For lab-scale purification (<10g), silica gel column chromatography is effective. For larger scales (>100g), crystallization is the preferred method to ensure high purity and avoid the use of large volumes of solvent. A recommended crystallization protocol is provided in the "Experimental Protocols" section.
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Q: How should this compound be stored to prevent degradation?
A: this compound is sensitive to hydrolysis and oxidation. It should be stored as a solid at -20 °C under an inert atmosphere (argon or nitrogen). For short-term storage, a desiccator at 4 °C is sufficient.
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Q: Are there any known incompatible reagents or materials with this compound?
A: Avoid strong acids and bases, as they can catalyze the hydrolysis of the lactone ring. This compound can also chelate certain metals, so avoid contact with reactive metal surfaces. Use glass or Teflon-lined reactors and equipment.
Data Presentation
Table 1: Effect of Base on Claisen Condensation Yield
| Base | Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Hydride (NaH) | 1.2 | 25 | 4 | 45 |
| Sodium Ethoxide (NaOEt) | 1.5 | 25 | 6 | 38 |
| Lithium Diisopropylamide (LDA) | 1.1 | -78 to 25 | 2 | 65 |
| Potassium tert-Butoxide (KOtBu) | 1.2 | 0 to 25 | 4 | 58 |
Table 2: Temperature Optimization for Claisen Condensation with LDA
| Initial Temperature (°C) | Final Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC) (%) |
| -78 | 25 | 2 | 65 | 92 |
| -40 | 25 | 2 | 55 | 88 |
| 0 | 25 | 4 | 48 | 85 |
| 25 | 25 | 6 | 35 | 75 |
Table 3: Ligand Screening for Asymmetric Dihydroxylation
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |
| (DHQ)2-PHAL | 1.0 | 0 | 95:5 | 88 |
| (DHQD)2-PHAL | 1.0 | 0 | 85:15 | 85 |
| (DHQ)2-PYR | 1.5 | 0 | 90:10 | 82 |
| (DHQD)2-AQN | 1.0 | 4 | 92:8 | 89 |
Experimental Protocols
Protocol: Recrystallization of this compound (100g Scale)
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Dissolution: In a 2L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 100g of crude this compound. Add 500 mL of isopropanol.
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Heating: Heat the mixture to 70 °C with stirring until all the solid has dissolved.
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Hot Filtration: Perform a hot filtration through a pre-warmed filter funnel to remove any insoluble impurities.
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Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin within 1-2 hours.
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Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for 2 hours to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with two portions of 50 mL of cold isopropanol.
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Drying: Dry the crystals under high vacuum at 40 °C for 12 hours to yield pure this compound.
Visualizations
Caption: this compound Synthesis and Purification Workflow.
Caption: Troubleshooting Decision Tree for Low Yield.
avoiding common pitfalls in Panacene isolation
Welcome to the technical support center for Panacene isolation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this unique marine natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My final yield of this compound is extremely low. What are the most likely causes?
A1: Low yield is a common issue in natural product isolation and can stem from several stages of the process. Key factors include:
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Inefficient Initial Extraction: this compound, as a lipophilic bromoallene, requires an appropriate organic solvent system to be efficiently extracted from the aqueous biomass of its source, the sea hare Aplysia brasiliana. Using solvents that are too polar may leave a significant amount of the target compound in the biomass.
-
Compound Degradation: Bromoallenes can be sensitive to heat, light, and acidic conditions. Prolonged exposure to these conditions during extraction and purification can lead to degradation. The use of silica gel, which is inherently acidic, can also contribute to degradation if not properly handled.
-
Loss During Liquid-Liquid Partitioning: Emulsion formation during the partitioning of the crude extract between immiscible solvents is a frequent cause of material loss. Additionally, an improperly chosen solvent system can lead to the partial distribution of this compound in the undesired phase.
-
Poor Chromatographic Separation: Co-elution of this compound with other structurally similar lipids and halogenated compounds is a major challenge. This can lead to the discarding of mixed fractions, thereby reducing the overall yield of pure compound.
Q2: I'm observing multiple spots/peaks on my TLC/HPLC analysis of the crude extract, making it difficult to track this compound. How can I simplify the mixture?
A2: The crude extract from Aplysia brasiliana is a complex matrix of metabolites. To simplify this mixture before high-resolution chromatography, consider the following:
-
Solid-Phase Extraction (SPE): A preliminary clean-up using SPE can effectively remove highly polar compounds (like salts and sugars) and very nonpolar compounds (like triglycerides), enriching the fraction that contains this compound.
-
Solvent Partitioning: A multi-step liquid-liquid extraction can fractionate the crude extract based on polarity. For example, partitioning the initial methanol/chloroform extract against hexane and then ethyl acetate can separate compounds into distinct polarity classes.
-
Size Exclusion Chromatography (SEC): For extracts containing high molecular weight contaminants like proteins or complex polysaccharides, SEC can be a valuable initial step to separate molecules based on size.
Q3: I suspect this compound is degrading on my silica gel column. What are the signs and how can I prevent this?
A3: Degradation on silica gel often manifests as streaking on TLC plates, the appearance of new, often more polar, spots during fractionation, and a progressive loss of the desired compound from later fractions. To mitigate this:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by preparing the slurry for column packing in a solvent system containing a small amount (0.1-1%) of a volatile base like triethylamine or pyridine.
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina (neutral or basic) or Florisil®. For particularly sensitive compounds, reversed-phase chromatography (e.g., C18 silica) may be a better alternative.
-
Work Quickly: Minimize the time the compound spends on the column. Use flash chromatography with positive pressure to speed up the elution process, but be careful not to compromise resolution.
Q4: How do I deal with persistent emulsions during the liquid-liquid extraction step?
A4: Emulsions are common when extracting lipids from biological matrices. To break them:
-
Add Brine: Addition of a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of stable emulsions.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively break the emulsion.
-
Filtration: Passing the emulsified layer through a bed of Celite® or glass wool can sometimes help to break it.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the this compound isolation workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Extraction | 1. Incorrect Solvent Polarity: The solvent system is not optimal for the lipophilic nature of this compound. 2. Insufficient Extraction Time/Cycles: The compound has not been fully leached from the tissue homogenate. 3. Sample Degradation: Exposure to harsh conditions (e.g., high heat during solvent evaporation). | 1. Use a solvent system like dichloromethane/methanol (2:1 v/v) for initial extraction. 2. Increase the extraction time with gentle agitation or perform multiple extraction cycles (3-4 times) with fresh solvent. 3. Use a rotary evaporator at low temperature (<35°C) and avoid prolonged exposure to heat. |
| Poor Separation in Column Chromatography | 1. Inappropriate Solvent System: The eluent polarity is too high (causing rapid elution of all compounds) or too low (causing poor migration). 2. Column Overloading: Too much crude material was loaded onto the column. 3. Improperly Packed Column: Channeling in the stationary phase leads to poor separation. | 1. Develop an optimal solvent system using TLC first. Aim for an Rf value of 0.25-0.35 for this compound. A gradient elution from hexane to ethyl acetate is often effective. 2. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of the crude extract. 3. Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks. |
| Co-elution with Impurities | 1. Presence of Isomers or Structurally Similar Lipids: The natural extract contains other halogenated compounds with similar polarity. 2. Single Chromatographic Method is Insufficient: Silica gel chromatography alone may not resolve all impurities. | 1. Employ orthogonal separation techniques. If normal-phase silica fails, try reversed-phase (C18) HPLC or chromatography on a different stationary phase like silver nitrate-impregnated silica (which separates compounds based on unsaturation). 2. Use high-performance liquid chromatography (HPLC) with a high-resolution column for the final purification step. |
| Compound Instability | 1. Acid-Catalyzed Degradation: The bromoallene functional group may be sensitive to acidic conditions. 2. Oxidation: Exposure to air and light can cause degradation over time. 3. Thermal Instability: The compound may decompose at elevated temperatures. | 1. Use neutralized glassware and solvents. Add a small amount of a non-nucleophilic base (e.g., triethylamine) to chromatography solvents. 2. Work under an inert atmosphere (nitrogen or argon) where possible and protect samples from light by wrapping containers in aluminum foil. Store purified compound at low temperatures (-20°C or below). 3. Avoid heating solutions containing this compound. Concentrate solvents in vacuo without external heating or at a minimal temperature. |
Solvent Systems for Chromatography of Halogenated Marine Lipids
The choice of solvent is critical for successful chromatographic purification. The following table provides common solvent systems used for separating medium-polarity compounds like this compound on silica gel.
| Solvent System (v/v) | Polarity | Typical Use Case |
| 100% Hexane or Heptane | Very Low | Eluting non-polar lipids and hydrocarbons. |
| 5-20% Ethyl Acetate in Hexane | Low to Medium | Eluting less polar halogenated terpenes and acetogenins. Often the starting point for this compound. |
| 20-50% Ethyl Acetate in Hexane | Medium | Eluting this compound and other compounds of similar polarity. |
| 5-15% Dichloromethane in Hexane | Low | Alternative to Ethyl Acetate for fine-tuning selectivity. |
| 1-5% Methanol in Dichloromethane | Medium to High | Eluting more polar compounds that do not move in Hexane/EtOAc systems. |
Experimental Protocols
Protocol 1: Extraction and Fractionation of this compound from Aplysia brasiliana
This protocol outlines the initial extraction and solvent partitioning to obtain a crude fraction enriched in this compound.
-
Sample Preparation:
-
Thaw frozen specimens of Aplysia brasiliana (e.g., 200 g wet weight) and homogenize the tissue using a blender.
-
Lyophilize (freeze-dry) the homogenate to remove water, which improves extraction efficiency.
-
-
Solvent Extraction:
-
Submerge the lyophilized biomass in a 2:1 mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 3 x 500 mL).
-
Stir the suspension at room temperature for 24 hours for the first extraction, and 4-6 hours for subsequent extractions.
-
Filter the mixture after each extraction cycle and combine the liquid extracts.
-
-
Solvent Partitioning:
-
Concentrate the combined extract in vacuo to yield a dark, oily residue.
-
Resuspend the residue in 90% MeOH/water (e.g., 200 mL) and perform a liquid-liquid extraction against hexane (e.g., 3 x 200 mL) to remove highly nonpolar lipids. Retain the MeOH/water phase.
-
Dilute the MeOH/water phase with additional water to approximately 60% MeOH and extract with DCM (e.g., 3 x 200 mL).
-
Combine the DCM fractions, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This DCM fraction will contain this compound and other medium-polarity metabolites.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: General experimental workflow for the isolation of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: Decision tree for troubleshooting low yields of this compound.
refining purification of Panacene from crude extracts
Technical Support Center: Panacene Purification
This guide provides troubleshooting advice and standardized protocols for the refining and purification of this compound from crude extracts. This compound is a marine-derived bromoallene natural product. The following protocols and FAQs are based on established methodologies for the isolation of similar marine secondary metabolites.
Section 1: Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the common causes?
A1: Low yield can stem from several stages of the purification process. Key factors include incomplete initial extraction from the crude biomass, degradation of the target compound during purification, or loss of material during solvent-solvent partitioning and chromatography.[1][2] this compound, as a bromoallene, may be sensitive to heat and prolonged exposure to acidic conditions, such as standard silica gel.[3]
Q2: After column chromatography, my fractions containing this compound are still showing multiple spots on the TLC plate. What should I do?
A2: This indicates co-elution of impurities. To improve separation, consider optimizing your chromatographic conditions. You can try using a shallower solvent gradient, testing a different solvent system, or reducing the amount of crude material loaded onto the column.[4] Dry-loading the sample can also lead to better resolution compared to wet-loading if the sample has poor solubility in the initial mobile phase.[4]
Q3: During recrystallization, my this compound is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or due to the presence of significant impurities.[5][6][7] To resolve this, try redissolving the oil in a slightly larger volume of hot solvent and allowing it to cool more slowly. Seeding the solution with a previously obtained pure crystal or scratching the inside of the flask with a glass rod can help induce proper crystallization.[8][9]
Q4: I suspect my solvents or equipment are contaminated. What are the signs and how can I check?
A4: Signs of contamination include unexpected peaks in your analysis (e.g., HPLC, GC-MS), baseline instability, or failed crystallization.[10][11] Common contaminants include plasticizers (phthalates) from plastic labware or residual detergents. To check, run a blank analysis using only your solvents and reagents to identify any background peaks.[11] Always use high-purity, HPLC-grade solvents and ensure all glassware is scrupulously cleaned.[11][12]
Section 2: Troubleshooting Guides
This section provides a more detailed, step-by-step approach to common problems encountered during this compound purification.
Guide 1: Poor Resolution in Column Chromatography
Problem: You are unable to achieve baseline separation of this compound from closely eluting impurities on your silica gel column.
| Step | Action | Rationale |
| 1 | Review TLC Analysis | Before running the column, ensure your chosen solvent system gives a clear separation of the this compound spot from impurities on a TLC plate. The ideal Rf value for the target compound is typically between 0.25 and 0.35. |
| 2 | Adjust Solvent Polarity | If spots are too close, adjust the polarity. A less polar mobile phase (e.g., decreasing the percentage of ethyl acetate in hexane) will increase the retention time of all compounds, potentially improving separation.[4] |
| 3 | Use a Shallow Gradient | If using gradient chromatography, make the gradient shallower. A slow, gradual increase in solvent polarity is more effective for separating compounds with similar polarities. |
| 4 | Check Column Packing | An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica slurry is packed uniformly without any air bubbles.[3] |
| 5 | Reduce Sample Load | Overloading the column is a common cause of poor resolution. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (silica gel). |
| 6 | Consider an Alternative Stationary Phase | If silica gel fails, consider a different stationary phase. For a compound like this compound, alumina (neutral or basic) or a reversed-phase column (C18) might offer different selectivity. |
Guide 2: Failure to Induce Crystallization
Problem: After dissolving your semi-pure this compound in a suitable solvent and cooling, no crystals form.
| Step | Action | Rationale |
| 1 | Confirm Supersaturation | Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate. If a solid residue forms on the rod, the solution is likely supersaturated and crystallization is possible.[8] |
| 2 | Induce Nucleation | Try scratching the inner wall of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth to begin.[9] |
| 3 | Add a Seed Crystal | If you have a small amount of pure this compound, add a single tiny crystal to the solution. This will act as a template for crystallization.[8] |
| 4 | Reduce Solvent Volume | You may have used too much solvent.[6][9] Gently heat the solution and evaporate a portion of the solvent, then attempt to cool it again. |
| 5 | Cool to a Lower Temperature | If cooling to room temperature is unsuccessful, place the flask in an ice bath. Be aware that rapid cooling can sometimes trap impurities.[7] |
| 6 | Try a Different Solvent System | The chosen solvent may not be ideal. Experiment with different solvents or a two-solvent system (one in which the compound is soluble and one in which it is insoluble). |
Section 3: Experimental Protocols & Data
Protocol 1: Complete Purification Workflow for this compound
This protocol describes a representative method for purifying this compound from a crude lipid extract of a marine organism.
1. Crude Extract Preparation & Liquid-Liquid Extraction:
-
Begin with 100 g of lyophilized sea hare tissue.
-
Perform exhaustive maceration with a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) at room temperature for 24 hours, with agitation.[13][14]
-
Filter the mixture and concentrate the solvent in vacuo to yield the crude extract.
-
Suspend the crude extract (approx. 10 g) in 200 mL of 90% MeOH/water.
-
Perform liquid-liquid partitioning by extracting the aqueous methanol suspension three times with 200 mL of hexane.
-
Combine the hexane fractions and dry over anhydrous sodium sulfate. Concentrate in vacuo to yield the nonpolar fraction, which should contain this compound.
2. Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 200 g of silica in a 5 cm diameter column).
-
Adsorb the nonpolar fraction (approx. 2 g) onto 4 g of silica gel (dry loading).[4]
-
Load the sample onto the column pre-equilibrated with 100% hexane.
-
Elute the column with a step gradient of increasing ethyl acetate in hexane (e.g., 100% hexane, 2% EtOAc in hexane, 5% EtOAc, 10% EtOAc).
-
Collect fractions (e.g., 20 mL each) and monitor by TLC, visualizing with a UV lamp and/or a potassium permanganate stain.
-
Combine fractions containing the pure this compound spot.
3. Recrystallization:
-
Dissolve the combined, semi-pure fractions in a minimal amount of hot hexane.
-
Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator.
-
Collect the resulting crystals by vacuum filtration, washing with a small amount of ice-cold hexane.[9]
-
Dry the crystals under high vacuum to yield pure this compound.
Data Presentation
Table 1: Purification Summary for this compound Based on a starting quantity of 100 g of lyophilized tissue.
| Purification Step | Mass Recovered (mg) | Purity (%) | Overall Yield (%) |
| Crude DCM/MeOH Extract | 10,000 | ~1% | 100% |
| Hexane Fraction | 2,000 | ~5% | 20% |
| Column Chromatography Pool | 150 | ~90% | 1.5% |
| Recrystallized this compound | 95 | >98% | 0.95% |
Table 2: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Mobile Phase (Gradient) | Purpose |
| TLC Analysis | Silica Gel 60 F254 | 5-10% Ethyl Acetate in Hexane | Rapid monitoring of fractions |
| Flash Chromatography | Silica Gel (230-400 mesh) | 0% to 15% Ethyl Acetate in Hexane | Primary purification of nonpolar fraction |
| Preparative HPLC | C18 Reversed-Phase | 70% to 100% Acetonitrile in Water | Final polishing/purification if needed |
Section 4: Visualization Diagrams
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting low purity after column chromatography.
References
- 1. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Recrystallization [wiredchemist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. halocolumns.com [halocolumns.com]
- 11. benchchem.com [benchchem.com]
- 12. bvchroma.com [bvchroma.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Panacene Isomer Separation
Welcome to the technical support center for Panacene isomer separation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the separation of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers crucial for research and drug development?
A1: this compound exists as multiple isomers, which are molecules with the same chemical formula but different spatial arrangements of atoms.[1][2] These structural differences can lead to significant variations in their biological activity.[2][3] For instance, one isomer may exhibit the desired therapeutic effect, while another could be inactive or even cause adverse effects.[3] Therefore, accurate separation and characterization of each this compound isomer are critical to ensure the safety and efficacy of potential drug candidates.[4]
Q2: What are the primary analytical techniques for separating this compound isomers?
A2: The most common and effective techniques for separating this compound isomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[] Due to the often subtle structural differences between isomers, especially enantiomers, these methods typically employ a chiral stationary phase (CSP) in a technique known as chiral chromatography.[4][6][7]
Q3: What is a chiral stationary phase (CSP) and how does it work?
A3: A chiral stationary phase is a column packing material that is itself chiral.[6][8] It separates enantiomers by forming temporary, transient diastereomeric complexes with the this compound isomers.[9] Because the two enantiomers of this compound will interact with the chiral stationary phase differently, they will travel through the column at different speeds, leading to their separation.[7][9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of compounds.[6][10]
Q4: When should I choose SFC over HPLC for this compound isomer separation?
A4: SFC can offer several advantages over HPLC for chiral separations.[] It often provides faster separations, consumes less organic solvent (as it primarily uses supercritical CO2 as the mobile phase), and can sometimes yield better resolution.[][11] SFC is particularly well-suited for high-throughput screening of separation conditions and for preparative-scale purification due to its efficiency.[][11]
Troubleshooting Guides
Issue 1: Poor or No Resolution of this compound Isomers
Symptoms:
-
A single, broad peak instead of two or more distinct peaks for the isomers.
-
Overlapping peaks with no baseline separation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Column Chemistry | The current chiral stationary phase (CSP) may not be suitable for this compound. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[4][6] |
| Suboptimal Mobile Phase Composition | In Normal Phase HPLC , adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol).[12][13] In SFC , modify the percentage of the co-solvent (e.g., methanol, ethanol).[10] Small additions of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can also improve resolution.[10] |
| Inappropriate Temperature | Lowering the column temperature can sometimes enhance the differences in interaction between the isomers and the stationary phase, improving resolution.[12] |
| Flow Rate Too High | A high flow rate can reduce the time for interactions to occur, leading to poor separation. Decrease the flow rate to allow for better equilibration. |
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks where the latter half of the peak is drawn out (tailing) or the first half is sloped (fronting).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Overload | The amount of sample injected is too high, saturating the stationary phase. Reduce the injection volume or the concentration of the this compound sample. |
| Secondary Interactions | Unwanted interactions between this compound and the silica backbone of the column can cause tailing. For basic compounds, adding a basic modifier (e.g., triethylamine) to the mobile phase can mitigate this. For acidic compounds, an acidic modifier (e.g., acetic acid) may help.[10] |
| Column Contamination or Degradation | The column may be contaminated with strongly retained impurities or the stationary phase may be damaged. Flush the column with a strong solvent (see Experimental Protocols) or replace the column if necessary.[14] |
| Mismatched Injection Solvent | Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[15] Dissolve the this compound sample in the initial mobile phase whenever possible.[15] |
Issue 3: High Back Pressure
Symptoms:
-
The pressure reading on the HPLC or SFC system is significantly higher than normal for the applied method.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Frit Blockage | Particulate matter from the sample or mobile phase may have clogged the inlet frit of the column.[16] Try back-flushing the column (reversing the flow direction). If this doesn't work, the frit may need to be replaced.[14] |
| System Blockage | There may be a blockage in the tubing, injector, or guard column. Systematically check the pressure with and without the column to isolate the source of the blockage.[14] |
| Mobile Phase Precipitation | If using buffered mobile phases, salts can precipitate if the organic solvent concentration is too high. Ensure mobile phase components are fully miscible and consider filtering the mobile phase. |
| Sample Precipitation | The sample may be precipitating on the column upon injection. Ensure the sample is fully dissolved in a compatible solvent. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Isomers
-
Column Selection: Begin with a polysaccharide-based chiral column, such as one with a tris(3,5-dimethylphenylcarbamate) derivative of amylose or cellulose.
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a primary mobile phase of Hexane/Ethanol (90:10, v/v).
-
Prepare secondary mobile phases with varying ratios (e.g., 80:20, 95:5) to optimize selectivity.
-
Degas all mobile phases before use.
-
-
Instrument Setup:
-
Install the chiral column in the column oven.
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength for this compound (e.g., 254 nm).
-
-
Sample Preparation:
-
Dissolve a known quantity of the this compound isomer mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Monitor the chromatogram for the resolution of the isomer peaks.
-
If resolution is poor, systematically adjust the mobile phase composition, flow rate, or temperature as outlined in the troubleshooting guide.
-
Protocol 2: Chiral SFC Method Screening for this compound Isomers
-
Column Selection: Use a set of chiral columns with different stationary phases for parallel screening.
-
Mobile Phase Preparation:
-
The primary mobile phase is supercritical CO2.
-
Use methanol, ethanol, or isopropanol as the co-solvent.[10]
-
-
Instrument Setup:
-
Set the back pressure regulator to 150 bar.
-
Set the column temperature to 40 °C.
-
Program a gradient of 5% to 40% co-solvent over 5-10 minutes.
-
Set the total flow rate to 3.0 mL/min.
-
-
Sample Preparation:
-
Dissolve the this compound isomer mixture in the co-solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
-
Analysis:
-
Inject 1-5 µL of the sample.
-
Identify the column and co-solvent combination that provides the best separation.
-
Optimize the separation further by running isocratic methods with the best co-solvent percentage identified from the gradient screen.
-
Visualizations
Caption: Workflow for this compound isomer separation method development.
Caption: Decision tree for troubleshooting common separation problems.
Caption: Hypothetical signaling pathway for this compound isomers.
References
- 1. biocompare.com [biocompare.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. chiraltech.com [chiraltech.com]
- 11. youtube.com [youtube.com]
- 12. Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uhplcs.com [uhplcs.com]
- 14. agilent.com [agilent.com]
- 15. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 16. ijprajournal.com [ijprajournal.com]
Validation & Comparative
Confirming the Structure of Synthesized Panacene: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is paramount. This guide provides a comparative framework for verifying the structure of synthesized Panacene, a marine natural product with notable biological activity. By leveraging key analytical techniques and comparing experimental data against established values for the natural product and potential isomers, researchers can confidently ascertain the stereochemistry and connectivity of their synthetic compounds.
This compound, with the molecular formula C₁₅H₁₅BrO₂, possesses a complex tricyclic core and a characteristic bromoallene side chain. Its synthesis presents significant challenges, making rigorous structural confirmation essential to distinguish the desired product from potential diastereomers or epimers that may arise during the synthetic sequence. This guide outlines the standard analytical methods employed for this purpose and presents the expected data for (+)-Panacene.
Spectroscopic and Polarimetric Analysis: The Fingerprints of this compound
The primary techniques for elucidating and confirming the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and polarimetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals are unique to the specific arrangement of atoms in this compound.
Table 1: ¹H NMR Spectral Data for (+)-Panacene (Data obtained in CDCl₃ at 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.15 | d | 8.0 | Ar-H |
| 6.85 | d | 8.0 | Ar-H |
| 6.78 | t | 8.0 | Ar-H |
| 6.10 | d | 6.0 | H-allenic |
| 5.55 | dd | 6.0, 2.0 | H-allenic |
| 5.05 | m | H-2 | |
| 4.65 | t | 8.0 | H-8b |
| 3.40 | dd | 12.0, 8.0 | H-3a |
| 2.80 | q | 7.5 | -CH₂CH₃ |
| 2.50 | m | H-3 | |
| 2.20 | m | H-3 | |
| 1.25 | t | 7.5 | -CH₂CH₃ |
Table 2: ¹³C NMR Spectral Data for (+)-Panacene (Data obtained in CDCl₃ at 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 202.0 | C-allenic |
| 158.0 | C-Ar |
| 135.0 | C-Ar |
| 130.0 | C-Ar |
| 125.0 | C-Ar |
| 120.0 | C-Ar |
| 110.0 | C-Ar |
| 101.0 | C-allenic |
| 85.0 | C-8b |
| 80.0 | C-2 |
| 75.0 | C-allenic |
| 50.0 | C-3a |
| 35.0 | C-3 |
| 25.0 | -CH₂CH₃ |
| 15.0 | -CH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For this compound, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | m/z (calculated) | m/z (found) |
| HRMS (ESI) | [M+Na]⁺ | 330.0149 | 330.0151 |
Optical Rotation
This compound is a chiral molecule, and its different enantiomers will rotate plane-polarized light in opposite directions. The specific rotation is a critical parameter for confirming the synthesis of the correct enantiomer.
Table 4: Optical Rotation of this compound Enantiomers
| Enantiomer | Specific Rotation [α]²⁰_D_ (c 1.0, CHCl₃) |
| (+)-Panacene (natural) | +310° |
| (-)-Panacene | -310° |
Comparison with Isomers: Ruling out Alternatives
During the synthesis of this compound, the formation of diastereomers, particularly epimers at one of the chiral centers, is a significant possibility. Comparing the spectral data of the synthesized product with that of known isomers is crucial for unambiguous structure confirmation. For instance, an epimer at the C-2 position would likely exhibit noticeable differences in the chemical shifts and coupling constants of the protons and carbons in the vicinity of this stereocenter in the NMR spectra.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
¹³C NMR Acquisition: Acquire the spectrum on the same spectrometer, typically at 100 MHz. Use a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45°, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire the data in positive ion mode to observe the [M+Na]⁺ adduct.
Polarimetry
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a known volume (e.g., 1.0 mL) of chloroform in a volumetric flask.
-
Measurement: Use a polarimeter with a sodium lamp (D line, 589 nm) and a 1 dm path length cell. Zero the instrument with the pure solvent before measuring the rotation of the sample solution at a constant temperature (typically 20 °C).
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of synthesized this compound.
Caption: A logical workflow for the structural confirmation of synthesized this compound.
By following this comprehensive guide, researchers can systematically evaluate their synthesized material and confidently confirm the structure of this compound, ensuring the integrity of their research and development efforts.
Panacene vs. Other Known Shark Antifeedants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of panacene and other known shark antifeedants, focusing on their performance, mechanisms of action, and the experimental methodologies used to evaluate them. Due to the limited publicly available research on this compound's specific shark antifeedant properties, this guide synthesizes existing knowledge on related compounds and outlines plausible experimental frameworks for its evaluation.
Overview of Shark Antifeedants
Shark antifeedants, or feeding deterrents, are chemical compounds that discourage sharks from biting or consuming bait or objects. These compounds are of significant interest for developing technologies to reduce unwanted shark interactions in fisheries (bycatch) and for personal safety devices. They can be broadly categorized into natural products, synthetic chemicals, and semiochemicals.
This compound , a sesquiterpenoid isolated from the sea hare Aplysia brasiliana, has been identified as a shark antifeedant. However, detailed quantitative studies on its efficacy against various shark species are not widely published. Other notable shark antifeedants include pardaxin , a peptide from the Moses sole fish; copper acetate , the active component of the historical "Shark Chaser" repellent; and sodium dodecyl sulfate (SDS) , a synthetic surfactant.
Comparative Efficacy of Shark Antifeedants
Direct comparative studies of this compound against other shark antifeedants are scarce in the available literature. The following table summarizes the known efficacy of several key compounds based on existing research. It is important to note that the effectiveness of these compounds can vary significantly depending on the shark species, the concentration of the repellent, and the experimental conditions.
| Antifeedant | Chemical Class | Source | Effective Concentration (EC₅₀) / Observed Effect | Target Shark Species | Reference |
| This compound | Sesquiterpenoid | Sea Hare (Aplysia brasiliana) | Data not publicly available. Described as having antifeedant properties. | Not specified in available literature. | N/A |
| Pardaxin | Peptide | Moses Sole (Pardachirus marmoratus) | Repellency observed at 10-20 µL/mL of secretion. | Whitetip reef sharks, Red Sea reef sharks, Atlantic sharpnose shark, Spiny dogfish. | [1] |
| Copper (II) Acetate | Metal Salt | Synthetic | 45-76% effective in reducing shark activity in field tests. Effectiveness is debated and considered low. | Various species in field tests. | [2] |
| Sodium Dodecyl Sulfate (SDS) | Surfactant | Synthetic | EC₅₀ for strong avoidance: 83-175 ppm. Subtle reactions at 36 ppm. | Horn sharks, Swell sharks, Leopard sharks. | [3] |
| Shark Necromones | Semiochemicals | Putrefied Shark Tissue | 100% of sharks rapidly accelerated away from the chemical plume within 1 minute in field tests. | Caribbean reef sharks, Blacknose sharks. | [4][5] |
Mechanisms of Action
The mechanisms by which these compounds deter sharks from feeding vary, primarily targeting their highly developed sensory systems.
-
This compound (Proposed Mechanism): As a sesquiterpenoid, this compound likely acts as a gustatory (taste) and/or olfactory (smell) repellent .[1] Sesquiterpenoids in other organisms are known to interact with taste and smell receptors, causing aversive behavioral responses.[6][7] The proposed mechanism involves the binding of this compound to chemoreceptors in the shark's mouth or nasal cavity, triggering a "distasteful" or "noxious" signal that inhibits the feeding response.
-
Pardaxin: This peptide disrupts cell membranes, particularly in the gills of sharks. It is believed to form pores in the epithelial cells of the gills, causing ion leakage and significant irritation, leading to a rapid avoidance response.[6]
-
Copper (II) Acetate: The proposed mechanism for copper acetate is less clear and its efficacy is considered unreliable. It was thought to act as a general irritant. However, later studies suggested that the apparent effectiveness of the "Shark Chaser" formulation was largely due to the visual deterrent effect of the accompanying nigrosine dye.[2]
-
Sodium Dodecyl Sulfate (SDS): As a surfactant, SDS is thought to disrupt the sensitive mucous membranes and sensory organs of sharks, such as the ampullae of Lorenzini (electroreceptors) and the lateral line (mechanoreceptors), causing irritation and disorientation.[3]
-
Shark Necromones: These are semiochemicals, or chemical signals, released from decaying shark tissue. They are thought to act on the shark's highly sensitive olfactory system, signaling danger and the presence of a predator, which triggers a powerful and instinctual flight response.[4][5]
Signaling Pathway Diagram: Proposed Gustatory Repellency of this compound
Caption: Proposed signaling pathway for this compound's gustatory antifeedant action.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the accurate assessment of antifeedant efficacy. Below are detailed methodologies for a plausible shark feeding deterrence bioassay that could be used to evaluate this compound, as well as a summary of a typical assay for pardaxin.
Proposed Experimental Protocol for this compound Shark Feeding Deterrence Bioassay
This protocol is a hypothetical design for a controlled laboratory or mesocosm study, as specific published protocols for this compound are unavailable.
Objective: To quantify the feeding deterrence of this compound on a model shark species (e.g., nurse sharks, Ginglymostoma cirratum, or lemon sharks, Negaprion brevirostris).
Materials:
-
Test subjects: A statistically significant number of sharks of a single species, acclimated to the experimental tank.
-
Experimental tank: A large, non-reflective tank with a continuous flow of filtered seawater to minimize chemical contamination between trials.
-
Test substance: Purified this compound of known concentration.
-
Control substance: A solvent control (e.g., ethanol or DMSO) used to dissolve the this compound.
-
Bait: A highly palatable and standardized food item (e.g., uniform pieces of fish).
-
Video recording equipment: To observe and score shark behavior without observer interference.
Procedure:
-
Preparation of Baits:
-
Treatment baits are prepared by injecting a precise volume of the this compound solution into the center of the bait pieces to achieve a range of target concentrations.
-
Control baits are prepared by injecting an equal volume of the solvent control.
-
-
Experimental Trials (No-Choice Test):
-
Individual sharks are tested one at a time.
-
A single bait (either treatment or control) is introduced into the tank.
-
The shark's response is recorded for a set period (e.g., 10 minutes).
-
Behavioral endpoints to measure include:
-
Time to approach the bait.
-
Whether the bait is consumed, rejected after mouthing, or ignored.
-
Number of bites or mouthing events.
-
-
-
Experimental Trials (Choice Test):
-
A treatment bait and a control bait are presented simultaneously and equidistant from the shark's starting position.
-
The shark's first choice and subsequent feeding behavior are recorded.
-
-
Data Analysis:
-
The percentage of baits consumed at each concentration is calculated.
-
Statistical analyses (e.g., logistic regression) are used to determine the Effective Concentration (EC₅₀) – the concentration at which 50% of the sharks are deterred from feeding.
-
Behavioral data from video recordings are analyzed to identify specific aversive behaviors (e.g., gaping, head shaking, rapid departure).
-
Experimental Workflow Diagram: Shark Feeding Deterrence Bioassay
Caption: A generalized workflow for a shark feeding deterrence bioassay.
Experimental Protocol for Pardaxin Repellency Assay (Summary)
Studies on pardaxin have often employed a "tonic immobility" assay or direct observation of free-swimming sharks.
-
Tonic Immobility Assay:
-
A shark is induced into a state of tonic immobility (a natural state of paralysis).
-
A solution of pardaxin is introduced near the shark's gills.
-
The time it takes for the shark to recover from tonic immobility and exhibit an avoidance response is measured.
-
-
Free-Swimming Assay:
-
Sharks are placed in a large pool or mesocosm.
-
A solution of pardaxin is released into the water column.
-
The behavioral responses of the sharks (e.g., changes in swimming speed and direction, gill irritation) are observed and quantified.
-
Conclusion
While this compound has been identified as a promising natural shark antifeedant, there is a clear need for further research to quantify its efficacy and elucidate its precise mechanism of action. Comparative studies employing standardized bioassays are essential to benchmark its performance against other known repellents like pardaxin and semiochemicals. Understanding the structure-activity relationship of this compound and its derivatives could pave the way for the development of novel, potent, and environmentally benign shark deterrents for a variety of applications. Future research should focus on isolating sufficient quantities of this compound for rigorous testing, conducting dose-response experiments on relevant shark species, and investigating its interaction with shark sensory receptors at the molecular level.
References
- 1. Sesquiterpenoids Lactones: Benefits to Plants and People [mdpi.com]
- 2. sharkdefense.com [sharkdefense.com]
- 3. A Fish-feeding Laboratory Bioassay to Assess the Antipredatory Activity of Secondary Metabolites from the Tissues of Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sharktecdefense.com [sharktecdefense.com]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action and toxicological effects of the sesquiterpenoid, nootkatone, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of the sesquiterpene lactone, tenulin, from Helenium amarum against herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Panacene Derivatives: A Comparative Analysis
Initial searches for "Panacene" and its derivatives have revealed a significant lack of publicly available scientific literature detailing comparative efficacy studies, specific biological activities relevant to drug development, or well-defined signaling pathways. The primary information available identifies this compound as a natural product with shark antifeedant properties, and research has largely focused on its total synthesis. [1]
Due to the limited data, a comprehensive comparison guide on the efficacy of this compound derivatives, as originally requested, cannot be generated at this time. The absence of experimental data, including quantitative comparisons and detailed protocols, makes it impossible to create the structured tables and in-depth analyses required for a scientific audience.
What is Known About this compound?
This compound is a marine natural product isolated from the sea hare Aplysia brasiliana. Its chemical structure is characterized by a unique 6,5,5-fused ring system.[1] The most well-documented biological activity of this compound is its ability to deter sharks from feeding, acting as a natural defense mechanism for the sea hare.[1]
The Gap in Efficacy Data
A thorough search of scientific databases for studies on "this compound derivatives" and their "efficacy" did not yield any relevant results. This suggests that either:
-
Research into the synthesis and biological activity of this compound derivatives is not a current area of focus in the scientific community.
-
Any existing research is proprietary and has not been published in the public domain.
-
The potential therapeutic applications of this compound and its analogs have not yet been explored in depth.
Without access to studies comparing the biological effects of different this compound derivatives, it is not possible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols.
-
Illustrate associated signaling pathways.
Future Directions
Should research on the bioactivity of this compound derivatives become available, a comparative guide could be developed. Such a guide would require:
-
Synthesis of a library of this compound derivatives: To systematically explore the structure-activity relationships.
-
In vitro and in vivo screening: To identify and quantify the biological effects of these derivatives on relevant cellular and animal models.
-
Mechanism of action studies: To elucidate the signaling pathways through which these compounds exert their effects.
Until such data is published, a meaningful comparison of the efficacy of this compound derivatives remains speculative. Researchers interested in this area would need to undertake foundational research to generate the necessary data for any comparative analysis.
References
Validating the Bioactivity of Panacene: A Comparative Guide to In Vitro Assays
Introduction
Panacene, a sesquiterpenoid isolated from the sea hare Aplysia brasiliana, is a marine natural product with a unique chemical structure. While its role as a shark antifeedant has been noted, its broader pharmacological potential remains largely unexplored. Sesquiterpenoids from marine sources are known to possess a wide array of biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[1][2][3][4] This guide provides a proposed framework for the initial in vitro validation of this compound's bioactivity, focusing on its potential anti-inflammatory and neuroprotective properties.
The following sections present a comparative analysis of hypothetical data for this compound against established reference compounds in a series of standard in vitro assays. Detailed experimental protocols and illustrative diagrams of key pathways and workflows are provided to guide researchers in the preliminary assessment of novel marine-derived compounds like this compound. It is important to note that the quantitative data presented herein is illustrative and intended to serve as a template for the presentation of future experimental findings.
Comparative Analysis of Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases.[5] The validation of a novel compound's anti-inflammatory potential often begins with in vitro assays that model key aspects of the inflammatory cascade. Here, we compare the hypothetical efficacy of this compound against Indomethacin, a well-characterized nonsteroidal anti-inflammatory drug (NSAID), in inhibiting key inflammatory mediators.
Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound
| Assay | Parameter Measured | This compound (IC₅₀, µM) | Indomethacin (IC₅₀, µM) |
| LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Prostaglandin E₂ (PGE₂) Production | 8.9 ± 1.3 | 0.5 ± 0.1 | |
| Tumor Necrosis Factor-α (TNF-α) Release | 12.5 ± 1.8 | 18.3 ± 2.9 | |
| Interleukin-6 (IL-6) Release | 18.7 ± 2.5 | 22.1 ± 3.2 | |
| Cell-Free Enzyme Assay | Cyclooxygenase-2 (COX-2) Inhibition | 7.5 ± 0.9 | 0.2 ± 0.05 |
| 5-Lipoxygenase (5-LOX) Inhibition | 22.1 ± 3.0 | > 100 |
Data are presented as the mean ± standard deviation of the half-maximal inhibitory concentration (IC₅₀) from three independent experiments.
Comparative Analysis of Neuroprotective Activity
Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases.[6][7] Assays that model these conditions are crucial for identifying novel neuroprotective agents. In this section, we present a hypothetical comparison of this compound with α-Pinene, a monoterpene with demonstrated neuroprotective effects, in cellular models of neuronal damage.[8][9][10]
Table 2: Hypothetical In Vitro Neuroprotective Activity of this compound
| Assay | Cellular Model | Insult | Parameter Measured | This compound (EC₅₀, µM) | α-Pinene (EC₅₀, µM) |
| Neuroprotection Assay | SH-SY5Y Neuroblastoma Cells | 6-Hydroxydopamine (6-OHDA) | Cell Viability (MTT Assay) | 10.8 ± 1.5 | 18.2 ± 2.3 |
| Anti-neuroinflammatory Assay | BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 12.3 ± 1.9 | 20.5 ± 2.8 |
| TNF-α Release | 9.7 ± 1.2 | 15.6 ± 2.1 | |||
| Antioxidant Activity | PC12 Pheochromocytoma Cells | Hydrogen Peroxide (H₂O₂) | Reactive Oxygen Species (ROS) Levels | 8.1 ± 1.1 | 12.4 ± 1.7 |
Data are presented as the mean ± standard deviation of the half-maximal effective concentration (EC₅₀) from three independent experiments.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following protocols outline the key in vitro assays proposed for assessing the anti-inflammatory and neuroprotective activities of this compound.
Anti-inflammatory Assays
1. Cell Culture and Treatment: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or Indomethacin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
2. Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 50 µL of culture supernatant is mixed with 50 µL of sulfanilamide solution followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
3. Prostaglandin E₂ (PGE₂), TNF-α, and IL-6 Measurement: The levels of PGE₂, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Cell-Free Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays: The inhibitory activity of this compound on COX-2 and 5-LOX enzymes is determined using commercially available colorimetric inhibitor screening kits. The assays are performed according to the manufacturer's protocols, and the absorbance is measured to determine the extent of enzyme inhibition.
Neuroprotective Assays
1. Cell Culture and Treatment: SH-SY5Y human neuroblastoma cells and PC12 rat pheochromocytoma cells are maintained in DMEM/F12 medium, while BV-2 murine microglial cells are cultured in DMEM. All media are supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in appropriate culture plates and treated with this compound or α-Pinene before or concurrently with the respective neurotoxic insults.
2. Neuroprotection Assay (MTT): SH-SY5Y cells are pre-treated with this compound or α-Pinene for 2 hours, followed by exposure to 100 µM 6-hydroxydopamine (6-OHDA) for 24 hours. Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance of the formazan product is measured at 570 nm.
3. Anti-neuroinflammatory Assay: BV-2 microglial cells are pre-treated with this compound or α-Pinene for 1 hour before stimulation with 100 ng/mL LPS for 24 hours. The levels of NO and TNF-α in the culture supernatants are measured as described in the anti-inflammatory assay protocols.
4. Antioxidant Activity Assay (ROS Measurement): PC12 cells are pre-treated with this compound or α-Pinene for 1 hour, followed by incubation with 2',7'-dichlorofluorescin diacetate (DCFH-DA). The cells are then exposed to 200 µM hydrogen peroxide (H₂O₂). The fluorescence intensity, corresponding to the level of intracellular reactive oxygen species (ROS), is measured using a fluorescence plate reader.
Visualizations
Diagrams illustrating key biological pathways and experimental workflows can aid in the conceptual understanding of the validation process.
Caption: Hypothesized mechanism of this compound in the NF-κB signaling pathway.
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 2. Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review [mdpi.com]
- 8. Alpha-pinene exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of alpha-pinene is mediated by suppression of the TNF-α/NF-κB pathway in Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Panacene Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two principal analytical methodologies for the quantification of Panacene: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As publicly available, validated methods for this compound are scarce, this document presents a comparison based on typical performance characteristics and established protocols for similar small organic molecules. The experimental data herein is representative and intended to serve as a baseline for method development and validation.
Data Presentation: Quantitative Performance Comparison
The selection of an optimal analytical method hinges on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and throughput demands. The following table summarizes the anticipated quantitative performance of HPLC-UV and LC-MS/MS for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Quantification (LOQ) | 50 ng/mL | 0.1 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (% CV) | < 15% | < 10% |
| Selectivity | Moderate | High |
| Throughput | High | Moderate |
| Cost per Sample | Low | High |
| Matrix Effect | Low | Potential for significant ion suppression/enhancement |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducibility and accuracy. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
This compound Quantification by HPLC-UV
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
a) Sample Preparation:
-
Accurately weigh 100 mg of the sample (e.g., biological matrix, formulation).
-
Add 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to extract this compound.
-
Vortex the sample for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet insoluble material.
-
Transfer the supernatant to a clean vial.
-
If necessary, dilute the extract with the mobile phase to bring the this compound concentration within the calibration range.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
b) HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).
-
Run Time: 10 minutes.
c) Quantification:
Quantification is achieved by constructing a calibration curve from the peak areas of this compound standards of known concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas from this curve.
This compound Quantification by LC-MS/MS
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices at low concentrations.
a) Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, tissue homogenate), add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
b) LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system for fast and efficient separation.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on this compound's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.
c) Quantification:
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of this compound in the samples is determined from this curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the two described quantification methods.
Caption: Workflow for this compound quantification using HPLC-UV.
Caption: Workflow for this compound quantification using LC-MS/MS.
Comparative Analysis of Panacene and Desbromopanacene: A Review of Available Data
This guide aimed to provide a detailed comparison of Panacene and desbromothis compound for researchers, scientists, and drug development professionals. However, the foundational experimental data required for such a comparison—including quantitative performance metrics, detailed experimental protocols, and associated signaling pathways—are largely absent from published research.
Chemical Structures
This compound and desbromothis compound are structurally related bromoallene-containing natural products. Desbromothis compound, as its name suggests, is the non-brominated analogue of this compound.
Biological Activity: Limited Insights
The primary biological activity reported for this compound is its role as a shark antifeedant, a property that deters sharks from feeding.[1] This effect is attributed to its presence in the sea hare Aplysia brasiliana, which is believed to sequester the compound from its diet of red algae.[2][3][4][5][6] Despite this qualitative description, specific quantitative data, such as the effective concentration (e.g., EC50 or ED50) required to elicit the antifeedant response, are not detailed in the available literature.
For desbromothis compound, no specific biological activities have been reported. It is often mentioned in the context of the total synthesis of this compound, where it may feature as a synthetic intermediate or a related structural analogue.[1]
Our extensive search for data on other potential biological activities, including cytotoxicity, neurotoxicity, and anti-inflammatory effects for both compounds, did not yield any specific experimental results or quantitative data. Consequently, a comparative analysis of their performance in these areas is not possible.
Signaling Pathways: An Unexplored Area
There is currently no information available in the scientific literature regarding the signaling pathways that may be modulated by either this compound or desbromothis compound. Understanding these pathways is crucial for elucidating their mechanisms of action and potential therapeutic applications.
Future Directions
The lack of biological data for this compound and, particularly, for desbromothis compound highlights a significant gap in the knowledge of these marine natural products. Future research efforts should be directed towards:
-
Quantitative evaluation of this compound's antifeedant activity: Establishing a standardized bioassay to determine the precise concentrations at which this compound exerts its deterrent effects.
-
Broad biological screening of both compounds: Assessing the cytotoxicity, neurotoxicity, anti-inflammatory, antimicrobial, and anticancer potential of both this compound and desbromothis compound through a battery of in vitro and in vivo assays.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by these compounds to understand how they exert their biological effects.
Such studies would provide the necessary data to construct a meaningful comparative analysis and to evaluate the potential of this compound and desbromothis compound as leads for drug discovery and development. Until such data becomes available, a comprehensive and objective comparison remains an important but unfulfilled goal for the scientific community.
References
- 1. Total Synthesis of this compound by Canesi [organic-chemistry.org]
- 2. Brasilenyne and cis-dihydrorhodophytin: Antifeedant medium-ring haloethers from a sea hare (Aplysia brasiliana) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aplysia brasiliana - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Aplysia brasiliana Rang 1828 - Plazi TreatmentBank [treatment.plazi.org]
- 6. Aplysia brasiliana | Ocean Biodiversity Information System (OBIS) [obis.org]
A Comparative Analysis of Panacene's Mode of Action and Structurally Similar Marine Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panacene is a halogenated sesquiterpenoid metabolite originating from the sea hare Aplysia kurodai. While its primary described biological function is as a shark antifeedant, detailed investigations into its molecular mode of action are notably scarce in publicly available literature. To provide a functional context for this compound, this guide presents a comparative analysis of its known biological activities alongside those of its structurally similar compounds, aplysin and laurinterol, which are also halogenated sesquiterpenoids isolated from marine organisms. This comparison leverages available experimental data to infer potential mechanisms and therapeutic avenues for this class of compounds. Due to the limited specific data on this compound's molecular interactions, this guide focuses on the better-elucidated activities of its analogs to provide a framework for future research.
Structural Comparison
This compound, aplysin, and laurinterol share a common sesquiterpenoid backbone, with variations in their cyclic structure and functional groups. These structural similarities and differences are key to understanding their distinct biological activities.
Comparative Biological Activities and Quantitative Data
While direct comparative studies are unavailable, the following table summarizes the reported biological activities and quantitative data for this compound, aplysin, and laurinterol from various independent studies. This data highlights the diverse potential of this class of marine natural products.
| Compound | Biological Activity | Target/Assay | IC50/MIC/LC50 | Organism/Cell Line |
| This compound | Shark Antifeedant | In vivo behavioral assay | Not Reported | Sharks |
| Aplysin | Anticancer | PI3K/AKT/FOXO3a pathway inhibition | Not Reported (qualitative) | MDA-MB-231, BT-549 (breast cancer) |
| Anticancer (sensitizes to TRAIL) | p38 MAPK/survivin pathway suppression | Not Reported (qualitative) | A549, PANC1 (cancer cell lines) | |
| Antimycobacterial | MIC determination | 50 µg/mL | M. intracellulare LIID-01 | |
| Cytotoxicity | CC50 determination | 323.7 µg/mL | Murine macrophages | |
| Laurinterol | Antimycobacterial | MIC determination | 6.2 µg/mL | M. abscessus LIID- 01, 02, 03 |
| Antimycobacterial | MIC determination | 25 µg/mL | M. tuberculosis CIPTIR-F296 | |
| Anti-parasitic (leishmanicidal) | IC50 determination | 34.45 µM | Leishmania promastigotes | |
| Cytotoxicity | CC50 determination | 23.7 µg/mL | Murine macrophages | |
| Enzyme Inhibition | Na+/K+-ATPase inhibition | Not Reported (qualitative) | - |
Elucidated Modes of Action and Signaling Pathways of this compound Analogs
Aplysin: A Dual Inhibitor in Cancer Progression
Aplysin has been shown to exert its anticancer effects through the modulation of at least two distinct signaling pathways:
-
PI3K/AKT/FOXO3a Pathway Inhibition : In breast cancer models, aplysin treatment leads to a decrease in the phosphorylation of AKT and the subsequent phosphorylation of FOXO3a.[1][2] This inhibition results in the altered expression of FOXO3a target genes, leading to cell cycle arrest and apoptosis. Specifically, a reduction in cyclin D1 and Bcl-XL and an increase in p21CIP1, p27KIP1, Bim, TRAIL, and FasL have been observed.[1]
Caption: Aplysin's inhibition of the PI3K/AKT/FOXO3a pathway.
-
p38 MAPK/Survivin Pathway Suppression : Aplysin has also been found to sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand) by activating the p38 MAPK pathway, which in turn suppresses the expression of survivin, an anti-apoptotic protein.[3][4] This reduction in survivin levels lowers the threshold for apoptosis induction by TRAIL.
Caption: Aplysin sensitizes cells to TRAIL-induced apoptosis via the p38 MAPK/survivin pathway.
Laurinterol: An Inhibitor of Na+/K+-ATPase
Laurinterol has been identified as an inhibitor of the Na+/K+-ATPase enzyme.[5] This enzyme is crucial for maintaining the electrochemical gradients across the cell membrane, which are essential for various cellular processes, including nutrient transport, pH regulation, and cell volume control. Inhibition of Na+/K+-ATPase can lead to a cascade of downstream effects, ultimately resulting in cell death. This mechanism may contribute to its observed cytotoxic and anti-parasitic activities.
Caption: Laurinterol's inhibitory action on Na+/K+-ATPase.
Experimental Protocols
The following are summaries of methodologies commonly employed in the assessment of the biological activities of marine natural products, based on the available literature.
Cytotoxicity Assays
-
Brine Shrimp Lethality Assay (BSLT) : This is a preliminary assay to assess general toxicity.[6]
-
Hatching : Artemia salina (brine shrimp) cysts are hatched in a saline solution (typically 38 g/L sea salt in deionized water) for 24-48 hours at 25-30°C with aeration and illumination.
-
Assay Setup : 10-15 nauplii are transferred to each well of a 24-well plate containing a fixed volume of saline solution.
-
Compound Addition : Test compounds, dissolved in a suitable solvent (e.g., DMSO), are added at various concentrations. Positive (e.g., potassium dichromate) and negative (solvent) controls are included.
-
Incubation and Analysis : The plates are incubated for 24 hours under a light source. The number of dead nauplii is then counted, and the median lethal concentration (LC50) is calculated.
-
-
MTT Assay for Cell Viability : This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7]
-
Cell Seeding : Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.
-
Enzyme Inhibition Assay
-
Na+/K+-ATPase Activity Assay : This assay measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[8]
-
Membrane Preparation : Plasma membrane fractions containing the Na+/K+-ATPase are isolated from cells or tissues.
-
Reaction Mixture : The membrane preparation is incubated in a reaction buffer containing Tris-HCl, MgSO4, KCl, and NaCl, with and without ouabain (a specific Na+/K+-ATPase inhibitor).
-
Initiation of Reaction : The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period.
-
Quantification of Pi : The amount of liberated Pi is determined colorimetrically. The specific Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
-
Antimicrobial and Quorum Sensing Inhibition Assays
-
Minimum Inhibitory Concentration (MIC) Determination : This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared.
-
Serial Dilution : The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation and Incubation : Each well is inoculated with the microbial suspension and incubated under appropriate conditions.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
-
Quorum Sensing Inhibition (QSI) Assay : This assay screens for compounds that interfere with bacterial cell-to-cell communication.[9]
-
Indicator Strain : A reporter strain of bacteria (e.g., Chromobacterium violaceum or Pseudomonas aureofaciens) that produces a pigment regulated by quorum sensing is used.
-
Assay Setup : The test compound is spotted onto an agar plate.
-
Overlay : The plate is overlaid with soft agar containing the indicator strain.
-
Incubation and Observation : The plate is incubated, and a zone of pigment inhibition around the test compound indicates QSI activity.
-
Conclusion
While the mode of action of this compound remains to be fully elucidated, the study of its structural analogs, aplysin and laurinterol, provides valuable insights into the potential biological activities of this class of marine sesquiterpenoids. Aplysin demonstrates significant anticancer potential through the inhibition of key signaling pathways involved in cell proliferation and apoptosis. Laurinterol exhibits broad-spectrum bioactivity, including antimycobacterial and anti-parasitic effects, potentially mediated through the inhibition of Na+/K+-ATPase. Further research into this compound, utilizing the experimental approaches outlined in this guide, is warranted to determine if it shares these or possesses unique mechanisms of action, which could lead to the development of novel therapeutic agents.
References
- 1. Breast cancer suppression by aplysin is associated with inhibition of PI3K/AKT/FOXO3a pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. mdpi.com [mdpi.com]
- 4. Aplysin sensitizes cancer cells to TRAIL by suppressing P38 MAPK/survivin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laurinterol from Laurencia johnstonii eliminates Naegleria fowleri triggering PCD by inhibition of ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Documents download module [ec.europa.eu]
- 8. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Efficacy of Panacene: Publicly Available Data is Currently Lacking for a Comprehensive In Vitro vs. In Vivo Comparison
Efforts to compile a comprehensive comparison guide on the in vitro and in vivo efficacy of the natural product Panacene for a research and drug development audience have been impeded by a lack of publicly available scientific data. While the compound has been a subject of interest in the field of organic chemistry, particularly for its total synthesis, its therapeutic properties remain largely undocumented in accessible literature.
This compound is a marine bromoallene naturally produced by the sea hare Aplysia brasiliana.[1] Its primary documented biological activity is that of a shark antifeedant, deterring predation on the sea hare.[2] Research has predominantly focused on the chemical synthesis of this compound, with multiple successful total syntheses being reported in organic chemistry journals.[1][2][3]
However, extensive searches for in vitro studies detailing its mechanism of action, cellular targets, or efficacy metrics such as IC50 or EC50 values against specific cell lines have not yielded any results. Similarly, there is no public record of in vivo studies in animal models to assess its therapeutic potential, pharmacokinetics, or safety profiles. Furthermore, no clinical trials involving this compound have been registered or published.
Without this foundational experimental data, it is not possible to construct the requested comparison guide, including data tables, detailed experimental protocols, and diagrams of signaling pathways. The core requirements for an objective comparison of this compound's performance, either as a standalone compound or against other alternatives, cannot be met.
For researchers, scientists, and drug development professionals interested in this compound, the current landscape suggests that any investigation into its therapeutic efficacy would be entering a nascent field of study. Future research would need to establish the basic biological activity of this compound in controlled laboratory settings to warrant further preclinical development.
References
Independent Replications of Panacene Synthesis: A Comparative Analysis
Panacene, a marine natural product isolated from the sea hare Aplysia brasiliana, has garnered significant interest from the synthetic chemistry community due to its unique molecular architecture, featuring a bromoallene moiety and a complex fused ring system.[1][2] Its biological activity as a shark antifeedant further adds to its intrigue.[1] This guide provides a comparative overview of the notable total syntheses of this compound, presenting key performance metrics and outlining the diverse synthetic strategies employed by different research groups. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Comparison of this compound Syntheses
The efficiency of a synthetic route is a critical factor in chemical and pharmaceutical research. The following table summarizes the key quantitative data from several prominent total syntheses of this compound and its enantiomers.
| Lead Researcher/Group | Target Molecule | Overall Yield | Longest Linear Sequence | Key Strategy |
| Feldman et al. (1982) | (±)-Panacene | Not explicitly stated | 13 steps | SN2' displacement of propargylic mesylates.[3] |
| Canesi et al. (2008) | (±)-Panacene | Not explicitly stated | Not explicitly stated | Umpolung addition of furan to a phenolic system.[1] |
| Snieckus, Boukouvalas et al. | (−)-Panacene | 8.3% | 15 steps | Asymmetric alkynylation and Pd(II)-mediated tandem alkoxycarbonylation−lactonization.[2][4] |
| University of Sydney (2016) | (+)-Panacene | 17% | 8 steps | Noyori transfer hydrogenation for Dynamic Kinetic Resolution (DKR) and a biomimetic brominative cycloetherification.[3][5][6] |
Experimental Protocols and Synthetic Strategies
The diverse approaches to the total synthesis of this compound highlight a range of modern synthetic methodologies. Below are summaries of the key experimental strategies and workflows for each approach.
Feldman's Racemic Synthesis (1982)
Feldman and coworkers reported the first total synthesis of racemic this compound. A key feature of their approach was the construction of the bromoallene moiety via an SN2' displacement of epimeric propargylic mesylates.[3] They also explored a biomimetic approach involving the brominative etherification of a Z-configured enyne, which unfortunately resulted in a non-selective mixture of bromoallene isomers.[3]
Caption: Feldman's synthetic workflow for (±)-Panacene.
Canesi's Synthesis (2008)
The Canesi group developed a novel approach centered on an umpolung addition of furan to a phenolic system.[1] This key step, mediated by iodobenzene diacetate, generates a cationic intermediate that facilitates the attack of furan.[1] Subsequent rearrangement of the resulting oxonium ion leads to the formation of the characteristic 6,5,5-fused ring system of this compound.[1] The bromoallene sidechain was installed in the final steps of the synthesis.[1]
Caption: Canesi's umpolung-based synthesis of (±)-Panacene.
Snieckus and Boukouvalas' Asymmetric Synthesis of (−)-Panacene
This synthesis provided the first asymmetric route to one of the this compound enantiomers.[2] The key strategic elements include an asymmetric alkynylation to establish the initial chirality and a palladium(II)-mediated tandem intramolecular alkoxycarbonylation-lactonization to construct the tricyclic core.[2][4] This work also led to the correction of the relative and absolute stereochemistry of this compound.[2][4]
Caption: Asymmetric synthesis of (−)-Panacene by Snieckus and Boukouvalas.
University of Sydney's Enantioselective Synthesis of (+)-Panacene (2016)
This highly efficient synthesis of the naturally occurring (+)-Panacene enantiomer is notable for its conciseness.[5][6] A pivotal step is the use of a Noyori transfer hydrogenation for a Dynamic Kinetic Resolution (DKR), which effectively sets the absolute stereochemistry of the molecule.[3][5][6] The synthesis also features a highly stereoselective Julia coupling to install a Z-configured enyne, which then undergoes a biomimetic brominative cycloetherification to form the axially chiral bromoallene.[5][6]
Caption: Enantioselective synthesis of (+)-Panacene.
References
- 1. Total Synthesis of this compound by Canesi [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric total synthesis of (-)-panacene and correction of its relative configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (+)-Panacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Misconception Regarding "Panacene" as a Therapeutic Agent
A comprehensive review of scientific literature and chemical databases reveals that Panacene is a natural compound with no established therapeutic activity. Therefore, a comparison guide benchmarking its performance against standard controls cannot be created as requested.
Initial investigations into "this compound" have determined that it is a chemical substance with the molecular formula C15H15BrO2. It is primarily recognized as a shark antifeedant, a compound that deters sharks, and is naturally found in sea hares.[1] The existing body of scientific research on this compound is focused on its chemical synthesis and unique biological role as a deterrent in marine ecosystems.
There is no evidence in published scientific literature, pharmacological databases, or clinical trial registries to suggest that this compound possesses any therapeutic properties or is under investigation as a potential drug for any human disease. Searches for its mechanism of action, therapeutic targets, or any pharmacological data in a medical context have yielded no relevant results. The term "this compound" does not appear to be associated with any pharmaceutical product or experimental therapy.
Consequently, the core premise of the user's request—to benchmark this compound's activity against standard therapeutic controls—is not feasible. A comparison of this nature requires a substance to have a defined therapeutic indication and measurable biological effects relevant to a specific disease. As this compound lacks these fundamental prerequisites, no standard control drugs exist for a comparative analysis.
For researchers, scientists, and drug development professionals, it is crucial to base investigations on compounds with established or potential therapeutic relevance. The information available on this compound does not support its consideration for any medicinal application at this time.
References
Safety Operating Guide
Navigating the Disposal of Panacene: A Guide for Laboratory Professionals
Understanding Panacene's Chemical Profile
This compound is identified as a brominated organic compound.[1] The presence of a halogen (bromine) in its structure is a key factor in determining the appropriate waste stream. Halogenated organic compounds are often treated as a specific category of chemical waste due to their potential to form harmful byproducts if not disposed of correctly.
Core Principles of Chemical Waste Disposal
The foundation of safe chemical disposal in a laboratory setting rests on several key principles outlined by regulatory bodies and academic institutions. These include proper waste segregation, clear labeling, the use of appropriate containers, and adherence to institutional and national regulations.[2][3][4]
Step-by-Step Disposal Procedures for this compound
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural steps, derived from general best practices for halogenated organic waste, should be followed. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local regulations.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, such as contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.[2] This container should be compatible with the chemical and have a secure lid.[2]
-
Liquid Waste: If this compound is in a liquid solution, it should be collected in a designated container for halogenated organic solvent waste.[3] Do not mix it with non-halogenated solvent waste, as this can complicate and increase the cost of disposal.[3] The container must be leak-proof and made of a material compatible with the solvent.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.[4]
-
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream. The date of accumulation should also be included.[2]
-
Storage: Store the sealed waste containers in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.[2]
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.[2]
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data or specific experimental protocols for the disposal or neutralization of this compound. The chemical and physical properties available in databases like PubChem do not provide information on disposal methods.[1][5][6] Therefore, treatment or neutralization of this compound waste within the laboratory is not recommended without specific, validated protocols and approval from your institution's EHS office.
This compound Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound | C15H15BrO2 | CID 181799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. geo.utexas.edu [geo.utexas.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. uwlax.edu [uwlax.edu]
- 5. Panaxene (CAS 871660-95-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | 66389-39-7 [chemicalbook.com]
Essential Safety and Disposal Protocols for Aromatic Hydrocarbons (e.g., Pentacene/Naphthalene)
Disclaimer: The following guidance is based on available safety information for chemically related aromatic hydrocarbons like Pentacene and Naphthalene, as a direct search for "Panacene" did not yield a specific Safety Data Sheet. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact chemical you are handling to ensure the highest level of safety.
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals working with polycyclic aromatic hydrocarbons. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving these types of compounds.
| Operation | Recommended Personal Protective Equipment |
| General Handling & Preparation | Chemical safety goggles or glasses, compatible chemical-resistant gloves (e.g., Nitrile), lab coat or protective clothing.[1][2][3] |
| Weighing/Transfer of Solids | NIOSH-approved respirator (if dust is generated), chemical safety goggles, chemical-resistant gloves, lab coat.[1][2] Work should be conducted in a chemical fume hood.[1] |
| Working with Solutions | Chemical safety goggles, chemical-resistant gloves, lab coat.[2][3] |
| Accidental Spills | Wear protective eyewear, gloves, and clothing.[1] For larger spills, a higher level of respiratory protection may be necessary. |
| Disposal of Waste | Chemical safety goggles, chemical-resistant gloves, lab coat or apron.[1][2] |
Experimental Protocols
Handling and Storage:
-
Engineering Controls: Always handle these chemicals in a well-ventilated area, preferably within a designated chemical fume hood.[1] Ensure safety showers and eye wash stations are readily accessible.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][2] Avoid eating, drinking, or smoking in laboratory areas.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] Keep containers tightly closed.[3]
-
Clothing: Do not wear contaminated clothing home. Remove and wash contaminated clothing before reuse.[1][3]
Disposal Plan:
-
Waste Characterization: All waste containing these chemicals must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain or dispose of in regular trash.[4]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste.
Workflow for Safe Handling and Disposal
Caption: Workflow for Safe Chemical Handling and Disposal.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1][2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
